RG-102240
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-2-ethyl-3-methoxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-8-18-19(10-9-11-20(18)28-7)21(26)24-25(23(4,5)6)22(27)17-13-15(2)12-16(3)14-17/h9-14H,8H2,1-7H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYXITIZXRMPSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=C1OC)C(=O)NN(C(=O)C2=CC(=CC(=C2)C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041114 | |
| Record name | RheoSwitch ligand 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
RG-102240: A Technical Guide to a Synthetic Gene Switch Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG-102240 is a synthetic, non-steroidal diacylhydrazine-based ligand designed to activate an inducible gene expression system known as the RheoSwitch Therapeutic System® (RTS®). This system, based on the insect ecdysone receptor (EcR), provides a method for controlling the expression of a target gene in a dose-dependent manner. The activator ligand, also referred to in clinical development as veledimex , offers the ability to turn gene expression "on" and "off," providing a layer of safety and control for gene and cell therapies. This technical guide provides a comprehensive overview of this compound, its mechanism of action, available data, and relevant experimental protocols.
Core Components and Mechanism of Action
The RheoSwitch Therapeutic System® is a heterodimeric nuclear receptor-based gene switch. The core components are:
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Two Fusion Proteins:
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A ligand-inducible transcription factor composed of the Gal4 DNA binding domain fused to a modified ligand-binding domain of the ecdysone receptor (EcR).
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A co-activation partner consisting of the activation domain of the herpes simplex virus VP16 protein fused to a chimeric retinoid X receptor (RXR).
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Inducible Promoter: A promoter sequence containing Gal4 binding sites upstream of a minimal promoter, which drives the expression of the target gene.
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Activator Ligand (this compound/veledimex): A small molecule that binds to the EcR fusion protein.
In the absence of the activator ligand, the two fusion proteins do not form a stable complex, and the target gene remains transcriptionally silent. Upon administration, this compound binds to the EcR fusion protein, inducing a conformational change that promotes the formation of a stable, high-affinity heterodimer with the RXR fusion protein. This complex then binds to the inducible promoter, recruiting the transcriptional machinery and activating the expression of the target gene. Discontinuation of this compound results in the dissociation of the complex and the cessation of gene expression.[1]
Signaling Pathway Diagram
Caption: this compound activates the gene switch by inducing heterodimerization.
Quantitative Data
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Comments | Reference |
| Concentration for Efficacy Testing | 10 µM | HEK293 | Did not cause significant changes in the expression of endogenous genes at this concentration. | [2][3] |
Table 2: Clinical Data for Veledimex (this compound)
| Parameter | Value | Study Population | Comments | Reference |
| Oral Dose | 20 mg/day | Adult patients with recurrent glioblastoma | Determined to be the optimal dose for balancing efficacy and safety. | [4][5] |
| Safety Profile | Well-tolerated | Adult patients with recurrent glioblastoma | Most common adverse events were transient, mild flu-like symptoms, cytokine release syndrome, elevated liver enzymes, and lymphopenia, all of which were reversible upon discontinuation of the drug. |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization and use of this compound.
Luciferase Reporter Assay for this compound Activity
This protocol is designed to quantify the dose-dependent activity of this compound in inducing gene expression via the RheoSwitch Therapeutic System®.
Experimental Workflow Diagram
Caption: Step-by-step process for assessing this compound activity.
Materials:
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HEK293 cells (or other suitable mammalian cell line)
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DMEM with 10% FBS and 1% Penicillin-Streptomycin
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Expression plasmid for EcR-LBD-Gal4 DBD
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Expression plasmid for RXR-VP16 AD
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Reporter plasmid with Gal4 UAS driving firefly luciferase expression
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Transfection reagent (e.g., Lipofectamine)
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This compound stock solution (in DMSO)
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96-well white, clear-bottom tissue culture plates
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Luciferase assay reagent (e.g., Promega Luciferase Assay System)
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Luminometer
Procedure:
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Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
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Transfection:
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Prepare a DNA master mix containing the three plasmids (EcR, RXR, and luciferase reporter) at an optimized ratio.
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Dilute the DNA master mix and the transfection reagent in serum-free medium according to the manufacturer's protocol.
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Combine the diluted DNA and transfection reagent, incubate to allow complex formation.
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Add the transfection complexes to the cells.
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Incubation: Incubate the transfected cells for 24-48 hours.
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Ligand Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 1 pM to 10 µM. Include a vehicle control (DMSO).
-
Remove the transfection medium from the cells and replace it with 100 µL of the this compound dilutions.
-
-
Incubation: Incubate the cells for 18-24 hours.
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Cell Lysis:
-
Remove the medium from the wells.
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Wash the cells once with PBS.
-
Add 20 µL of 1X cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
-
Luciferase Assay:
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
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Add 100 µL of the luciferase assay reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
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Subtract the background luminescence (from untransfected or vehicle-treated cells).
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Plot the luminescence values against the logarithm of the this compound concentration.
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Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
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Generation of a Stable Cell Line for the RheoSwitch System
This protocol describes the creation of a stable cell line that constitutively expresses the RheoSwitch fusion proteins, allowing for routine testing of this compound and other ligands.
Workflow for Stable Cell Line Generation
Caption: Process for creating a stable cell line for the RheoSwitch system.
Materials:
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HEK293 cells
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Expression plasmids for EcR-LBD-Gal4 DBD and RXR-VP16 AD
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Plasmid conferring resistance to a selectable marker (e.g., pcDNA3.1 for neomycin/G418 resistance)
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Transfection reagent
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Selection antibiotic (e.g., G418)
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Cloning cylinders or limiting dilution supplies
Procedure:
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Co-transfection: Transfect HEK293 cells with the EcR and RXR expression plasmids, along with the selectable marker plasmid, using a suitable transfection reagent.
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Antibiotic Selection: 48 hours post-transfection, begin selection by adding the appropriate concentration of the selection antibiotic to the culture medium.
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Colony Isolation: Replace the selection medium every 3-4 days until distinct, resistant colonies appear. Isolate individual colonies using cloning cylinders or by limiting dilution.
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Clone Expansion: Expand each isolated clone in individual culture vessels while maintaining selection pressure.
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Functional Screening:
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Plate the expanded clones in a 96-well plate.
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Transiently transfect each clone with the luciferase reporter plasmid.
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Treat the transfected cells with a known concentration of this compound (e.g., 1 µM) and a vehicle control.
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Perform a luciferase assay to identify clones with low basal activity and high induction in response to this compound.
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Selection and Characterization: Select the clone with the best performance (highest fold-induction and lowest background) for further characterization and use in subsequent experiments.
Safety and Handling
A complete safety data sheet (SDS) for this compound should be obtained from the supplier. As a diacylhydrazine derivative, standard laboratory precautions for handling chemical compounds should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated area.
Conclusion
This compound (veledimex) is a potent and specific activator of the ecdysone receptor-based RheoSwitch Therapeutic System®. Its ability to provide tight, dose-dependent control over transgene expression makes it a valuable tool for research and a critical component of several clinical-stage gene and cell therapies. The lack of significant off-target effects on endogenous gene expression in human cells underscores its potential for safe and effective use in therapeutic applications. Further research to fully elucidate its pharmacokinetic and pharmacodynamic properties will continue to support its development and application in the field of regulated gene expression.
References
- 1. db.cngb.org [db.cngb.org]
- 2. Effect of ecdysone receptor gene switch ligands on endogenous gene expression in 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.uky.edu [scholars.uky.edu]
- 4. PDCT-03. PHASE 1 STUDY OF Ad-RTS-hIL-12 + VELEDIMEX IN PEDIATRIC BRAIN TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATIM-15. A PHASE 1 STUDY OF Ad-RTS-hIL-12 + VELEDIMEX IN ADULTS WITH RECURRENT GLIOBLASTOMA: DOSE DETERMINATION WITH UPDATED OVERALL SURVIVAL - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of RG-102240: An Inducible Gene Expression System Ligand
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
RG-102240, also known as RSL1 or GS-E, is a non-steroidal, diacylhydrazine-based ecdysone receptor (EcR) agonist. It serves as a potent and specific ligand for inducible gene expression systems, a technology that allows for the controlled expression of a gene of interest in a temporal and dose-dependent manner. This level of control is invaluable in functional genomics, drug discovery, and gene therapy. Unlike endogenous steroid hormones, this compound exhibits minimal pleiotropic effects on mammalian cells, making it a highly sought-after tool for precise gene regulation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound.
Discovery and Rationale
The development of inducible gene expression systems has been a significant advancement in molecular biology, offering a solution to the challenges posed by constitutive gene expression, which can often lead to cellular toxicity or compensatory mechanisms. The ecdysone receptor system, derived from insects, was identified as a promising candidate for such a system in mammalian cells due to its orthogonal nature; its ligand, ecdysone, and its receptor are not naturally present in mammals, thereby minimizing off-target effects.
This compound was developed as a synthetic, non-steroidal ligand for the EcR to overcome some of the limitations of natural ecdysteroids, such as metabolic instability and potential for off-target effects. The diacylhydrazine class of compounds was explored for its ability to mimic the action of ecdysone by binding to the EcR and inducing a conformational change that triggers gene transcription.
Mechanism of Action: The Ecdysone Receptor Gene Switch
The this compound-based inducible gene expression system operates on the principle of a ligand-activated transcription factor. The core components of the system are:
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The Ecdysone Receptor (EcR) and Ultraspiracle (USP) Heterodimer: The functional receptor is a heterodimer of the ecdysone receptor (EcR) and the ultraspiracle protein (USP), the insect homolog of the retinoid X receptor (RXR). In engineered mammalian systems, a modified EcR and the host cell's endogenous RXR form the heterodimer.
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The Ecdysone Response Element (EcRE): This is a specific DNA sequence engineered into the promoter of a target gene. The EcR/RXR heterodimer binds to this element.
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The Inducer (this compound): In the absence of this compound, the EcR/RXR heterodimer binds to the EcRE and actively represses transcription. Upon introduction, this compound binds to the ligand-binding domain of the EcR, inducing a conformational change in the receptor complex. This change leads to the dissociation of co-repressors and the recruitment of co-activators, ultimately initiating the transcription of the downstream gene of interest.
Quantitative Data
The efficacy and specificity of this compound have been evaluated in several studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Receptor | Value | Reference |
| IC50 | Insect Cells | Wildtype G:CfE(DEF) | 85 nM | [1] |
| IC50 | Insect Cells | A110P mutant G:CfE(DEF) | 13 nM | [1] |
Note: IC50 values represent the concentration of this compound required to inhibit 50% of the response, indicating its potency as an EcR agonist.
Table 2: Effect of this compound on Endogenous Gene Expression in HEK293 Cells
| Ligand | Concentration | Significant Changes in Endogenous Gene Expression | Reference |
| This compound | 10 µM | No | [2] |
| RG-102277 | 10 µM | No | [2] |
| RG-102398 | 10 µM | No | [2] |
| RG-100864 | 10 µM | No | |
| Ponasterone A | 10 µM | Yes | |
| 20-hydroxyecdysone | 10 µM | No |
This data highlights the key advantage of diacylhydrazine ligands like this compound, which is their minimal impact on the host cell's natural gene expression profile, even at relatively high concentrations.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used in the characterization of this compound.
Synthesis of this compound (General Diacylhydrazine Synthesis)
While the specific, detailed synthesis protocol for this compound is proprietary, a general method for the synthesis of diacylhydrazines involves the reaction of a hydrazide with an acyl chloride.
Materials:
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Appropriately substituted hydrazide
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Appropriately substituted acyl chloride
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A suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane)
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A non-nucleophilic base (e.g., triethylamine, pyridine)
Procedure:
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Dissolve the substituted hydrazide in the aprotic solvent.
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Add the base to the solution.
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Slowly add the substituted acyl chloride to the reaction mixture, typically at a controlled temperature (e.g., 0°C to room temperature).
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Stir the reaction mixture for a specified period until the reaction is complete (monitored by techniques like TLC or LC-MS).
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Work up the reaction mixture, which may involve washing with aqueous solutions to remove byproducts and the base.
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Purify the crude product using crystallization or column chromatography to obtain the pure diacylhydrazine.
Reporter Gene Assay for Ecdysone Receptor Activation
This assay is used to quantify the ability of a compound to activate the ecdysone receptor gene switch.
Materials:
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Mammalian cell line (e.g., HEK293)
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Expression plasmid for EcR and RXR
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Reporter plasmid containing a reporter gene (e.g., luciferase, β-galactosidase) downstream of an EcRE-containing promoter
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Transfection reagent
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Cell culture medium and supplements
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This compound and other test compounds
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Lysis buffer and substrate for the reporter enzyme
Procedure:
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Cell Seeding: Seed the mammalian cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
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Transfection: Co-transfect the cells with the EcR/RXR expression plasmids and the reporter plasmid using a suitable transfection reagent.
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Compound Treatment: After an appropriate incubation period post-transfection (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the cells with the compounds for a defined period (e.g., 24-48 hours).
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Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse them using a suitable lysis buffer.
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Reporter Assay: Measure the activity of the reporter enzyme in the cell lysates according to the manufacturer's instructions (e.g., by measuring luminescence for luciferase).
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Data Analysis: Normalize the reporter activity to a co-transfected control or total protein concentration. Plot the reporter activity as a function of the compound concentration to determine parameters like EC50.
Microarray Analysis of Endogenous Gene Expression
This experiment is performed to assess the off-target effects of this compound on the host cell's transcriptome.
Procedure:
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Cell Culture and Treatment: Culture HEK293 cells and treat them with a high concentration of this compound (e.g., 10 µM) or a vehicle control for an extended period (e.g., 72 hours).
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RNA Isolation: Isolate total RNA from the treated and control cells using a standard method (e.g., TRIzol reagent or a commercial kit).
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RNA Quality Control: Assess the quality and quantity of the isolated RNA.
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Microarray Hybridization: Label the RNA samples with fluorescent dyes (e.g., Cy3 and Cy5) and hybridize them to a microarray chip containing probes for thousands of genes.
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Scanning and Data Acquisition: Scan the microarray chip to detect the fluorescence signals.
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Data Analysis: Normalize the raw data and perform statistical analysis to identify genes that are differentially expressed between the this compound-treated and control groups. A fold-change and p-value cutoff are typically used to determine significance.
Conclusion
This compound stands out as a highly effective and specific ligand for the ecdysone receptor-based inducible gene expression system. Its non-steroidal, diacylhydrazine structure confers the significant advantage of minimal interference with endogenous gene expression in mammalian cells, a critical feature for its application in sensitive research and therapeutic contexts. The quantitative data on its potency and specificity, combined with the detailed experimental protocols, provide a solid foundation for its use in a wide range of biological studies. The continued development and application of such precise gene regulatory tools will undoubtedly accelerate our understanding of gene function and the development of novel therapeutic strategies.
References
RG-102240: A Technical Guide to its Role in Inducible Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RG-102240 is a synthetic, non-steroidal ecdysone agonist belonging to the diacylhydrazine class of molecules. It functions as a potent and specific ligand for the ecdysone receptor (EcR)-based inducible gene expression system. This system provides a powerful tool for the temporal and dose-dependent control of transgene expression in mammalian cells for research and potential therapeutic applications. A key advantage of this compound is its high specificity and minimal off-target effects, as it does not significantly alter the expression of endogenous genes in human cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available data on its effects on gene expression, and a conceptual framework for its application.
Introduction to Inducible Gene Expression and the Ecdysone Receptor System
Inducible gene expression systems are essential tools in modern molecular biology and drug development, allowing for the controlled expression of a gene of interest. This control is crucial for studying gene function, developing cell-based assays, and for the safe and effective delivery of gene therapies. The ecdysone receptor (EcR) system, derived from insects, is a widely used inducible system that offers tight regulation and low basal expression in mammalian cells.
The core components of the EcR system are:
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The Ecdysone Receptor (EcR): A nuclear receptor that is not naturally present in mammals.
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The Retinoid X Receptor (RXR) or Ultraspiracle protein (USP): The heterodimeric partner of EcR.
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An Ecdysone Response Element (EcRE): A specific DNA sequence placed upstream of the gene of interest.
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An Inducing Ligand: A small molecule that binds to and activates the EcR-RXR/USP heterodimer.
This compound serves as a potent and specific inducing ligand for this system.
This compound: Mechanism of Action
This compound, a diacylhydrazine derivative, acts as an agonist for the ecdysone receptor. In an engineered mammalian cell line containing the components of the EcR gene switch, the introduction of this compound initiates a cascade of events leading to the expression of the target gene.
The signaling pathway is as follows:
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Cellular Uptake: this compound, being a small molecule, readily crosses the cell membrane.
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Receptor Binding: Inside the cell, this compound binds to the ligand-binding domain of the ecdysone receptor (EcR), which is partnered with the retinoid X receptor (RXR) or its insect ortholog, the ultraspiracle protein (USP).
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Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the EcR-RXR/USP heterodimer, which then translocates to the nucleus if it is not already there.
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DNA Binding: In the nucleus, the activated receptor complex recognizes and binds to the specific Ecdysone Response Element (EcRE) sequence engineered into the promoter region of the target gene.
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Transcriptional Activation: The binding of the activated receptor complex to the EcRE recruits the necessary co-activators and the cellular transcription machinery to initiate the transcription of the downstream gene of interest.
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Protein Expression: The resulting messenger RNA (mRNA) is then translated into the desired protein.
The expression of the target gene can be turned off by withdrawing this compound from the cell culture medium.
Quantitative Data on Gene Expression
A key study by Panguluri and colleagues in 2007 investigated the effects of several ecdysone receptor ligands on endogenous gene expression in Human Embryonic Kidney (HEK) 293 cells. This study is critical for assessing the specificity and potential off-target effects of this compound.
The findings are summarized in the table below:
| Compound | Class | Concentration | Duration of Exposure | Effect on Endogenous Gene Expression in HEK 293 Cells |
| This compound | Diacylhydrazine | 10 µM | 72 hours | No significant changes observed [1] |
| RG-102277 | Diacylhydrazine | 10 µM | 72 hours | No significant changes observed[1] |
| RG-102398 | Diacylhydrazine | 10 µM | 72 hours | No significant changes observed[1] |
| RG-100864 | Diacylhydrazine | 10 µM | 72 hours | No significant changes observed[1] |
| RG-120499 | Tetrahydroquinoline | 1 µM | 72 hours | Changes in expression of genes including TNF, MAF, Rab, and Reprimo[1] |
| RG-121150 | Amidoketone | 10 µM | 72 hours | Changes in expression of genes including v-jun, FBJ, and EGR |
| 20-hydroxyecdysone (20E) | Ecdysteroid | 10 µM | 72 hours | No effect on gene expression |
| Ponasterone A (Pon A) | Ecdysteroid | 10 µM | 72 hours | Some changes in the expression of endogenous genes |
Note: The data presented here is based on the abstract of the cited publication. The full text of the study, which would contain more detailed quantitative data (e.g., fold changes, statistical analysis), was not accessible.
Experimental Protocols
Detailed experimental protocols for the use of this compound are highly dependent on the specific cell line, the expression vector system used, and the desired level and duration of gene expression. Due to the inaccessibility of the full-text research articles citing the use of this compound, specific, validated protocols cannot be provided in this guide. However, a general experimental workflow can be outlined.
General Experimental Workflow for this compound-Inducible Gene Expression
Key Considerations for Protocol Development:
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This compound Concentration: Based on the available literature, a concentration of 10 µM has been shown to be effective and non-toxic in HEK 293 cells. However, the optimal concentration should be determined empirically for each cell line and application through a dose-response experiment.
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Solvent: this compound is a small organic molecule and will likely need to be dissolved in an organic solvent such as DMSO to create a stock solution before being diluted in cell culture medium. The final concentration of the solvent in the medium should be kept low (typically <0.1%) to avoid solvent-induced cellular stress.
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Induction Time: The time required to achieve maximal gene expression will vary depending on the gene of interest, the cell type, and the stability of the expressed protein. A time-course experiment is recommended to determine the optimal induction period.
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Cell Line: The responsiveness to the EcR system and this compound may vary between different cell lines. It is important to validate the system in the specific cell line being used.
Structure-Activity Relationship and ADME Properties
Information regarding the detailed synthesis, structure-activity relationships (SAR), and the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is expected to be contained within the publication by Lapenna et al. (2009). As this primary source could not be accessed, a detailed discussion on these aspects cannot be provided at this time.
Conclusion
This compound is a valuable tool for researchers and drug developers utilizing the ecdysone-inducible gene expression system. Its key strength lies in its ability to potently induce gene expression with high specificity and minimal off-target effects on the endogenous transcriptome of human cells. While detailed experimental protocols and a comprehensive dataset require access to the primary literature, the information presented in this guide provides a solid foundation for the application of this compound in a research and development setting. For the successful implementation of this compound, empirical optimization of experimental conditions is highly recommended.
References
In-depth Technical Guide: Core Properties of the RG-102240 Compound
Notice: Information regarding the compound RG-102240 is exceptionally limited in publicly accessible scientific literature and commercial databases. This guide is compiled based on the sparse available data and will be updated as more information becomes available.
Overview and Basic Properties
This compound is identified as a transcription inducer.[1] Its primary application lies within inducible gene expression systems, where it functions as an external chemical stimulus to activate the expression of a target gene.[1] Such systems are pivotal tools in molecular biology and genetic engineering, allowing for controlled and temporal regulation of gene activity.
Due to the proprietary nature or the early stage of research, detailed information regarding the physicochemical properties of this compound, such as its molecular weight, formula, solubility, and stability, is not currently available in the public domain.
Mechanism of Action
The precise mechanism of action for this compound as a transcription inducer has not been publicly disclosed. In typical inducible gene expression systems, a chemical inducer operates by binding to a specific receptor protein. This binding event triggers a conformational change in the receptor, which then either directly or indirectly promotes the transcription of a downstream gene.
Hypothetical Signaling Pathway for a Generic Transcription Inducer:
References
RG-102240: A Technical Guide for Inducible Gene Function and Regulation Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
RG-102240 is a potent, non-steroidal ecdysone agonist belonging to the diacylhydrazine class of compounds. It serves as a highly specific inducing agent for ecdysone receptor (EcR)-based inducible gene expression systems. These systems provide a powerful tool for the temporal and dose-dependent control of gene expression in mammalian cells and other eukaryotic organisms, facilitating in-depth studies of gene function and regulation. A key advantage of this compound is its minimal pleiotropic effects, as it does not significantly alter the expression of endogenous genes in mammalian cells, ensuring that the observed phenotype is a direct result of the induced gene of interest. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols, and visualizations of the underlying signaling pathways and workflows.
Introduction to the Ecdysone-Inducible System and this compound
Inducible gene expression systems are indispensable tools in modern biological research, allowing for the controlled expression of a gene of interest. The ecdysone-inducible system, derived from the insect molting pathway, has emerged as a robust and widely used platform. The system relies on the ecdysone receptor (EcR), a nuclear receptor that, in the presence of its ligand, activates the transcription of a target gene.
This compound is a synthetic, non-steroidal ligand for the EcR. Its diacylhydrazine structure confers high affinity and specificity for the receptor, making it an excellent inducer. Unlike natural ecdysteroids, this compound and other diacylhydrazines exhibit favorable pharmacological properties, including high specificity and low off-target effects in mammalian systems.[1]
Mechanism of Action
The most common configuration of the ecdysone-inducible system is a two-hybrid (bipartite) system, typically delivered via two separate vectors:
-
Receptor Vector: This vector constitutively expresses a heterodimeric receptor complex. This complex usually consists of a modified ecdysone receptor (e.g., VgEcR, derived from the spruce budworm Choristoneura fumiferana) and the retinoid X receptor (RXR).
-
Expression Vector: This vector contains the gene of interest (GOI) cloned downstream of a synthetic promoter containing ecdysone response elements (E/GRE).
In the absence of an inducer, the VgEcR/RXR heterodimer binds to the E/GRE but does not activate transcription, resulting in low basal expression of the GOI. Upon introduction of this compound, the ligand binds to the ligand-binding domain (LBD) of VgEcR, inducing a conformational change in the receptor complex. This change facilitates the recruitment of transcriptional co-activators, leading to the robust transcription of the downstream gene of interest.
Quantitative Data
One of the critical features of this compound is its minimal impact on the host cell's transcriptome, ensuring that the observed effects are due to the expression of the gene of interest. A key study by Panguluri et al. (2007) provides quantitative data on the specificity of various ecdysone receptor ligands.
| Ligand Class | Compound | Concentration | Significant Changes in Endogenous Gene Expression (HEK 293 Cells) |
| Diacylhydrazine | This compound | 10 µM | No |
| Diacylhydrazine | RG-102277 | 10 µM | No |
| Diacylhydrazine | RG-102398 | 10 µM | No |
| Diacylhydrazine | RG-100864 | 10 µM | No |
| Ecdysteroid | 20-hydroxyecdysone (20E) | 10 µM | No |
| Ecdysteroid | Ponasterone A (Pon A) | 10 µM | Yes |
| Amidoketone | RG-121150 | 10 µM | Yes |
| Tetrahydroquinoline | RG-120499 | 1 µM | Yes |
| Table 1: Specificity of Ecdysone Receptor Ligands. Data summarized from Panguluri et al., FEBS Journal, 2007.[1] |
While a specific EC50 value for this compound in a commercially available system is not readily found in the literature, diacylhydrazines typically exhibit high potency, with induction often observed in the nanomolar to low micromolar range. The optimal concentration should be determined empirically for each cell line and experimental setup.
Experimental Protocols
The following protocols provide a general framework for using this compound to induce gene expression in a mammalian cell line stably expressing an ecdysone-inducible system.
Preparation of this compound Stock Solution
-
Resuspend this compound: Resuspend this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.
Induction of Gene Expression in Adherent Cells
-
Cell Seeding: Plate the stable cell line containing the ecdysone-inducible system at a density that will ensure they are in a logarithmic growth phase at the time of induction.
-
Preparation of Induction Medium: Prepare fresh culture medium containing the desired final concentration of this compound. This is done by diluting the stock solution directly into the medium. It is recommended to test a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal induction level.
-
Induction: Remove the existing medium from the cells and replace it with the induction medium.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The optimal incubation time will depend on the kinetics of expression of the gene of interest and the desired level of protein accumulation.
-
Analysis: Harvest the cells for downstream analysis, such as qRT-PCR to measure mRNA levels or Western blotting to measure protein levels.
Conclusion
This compound is a valuable tool for researchers requiring tight control over gene expression. Its high specificity and low impact on endogenous gene expression make it a superior choice for inducible systems, particularly in studies where off-target effects are a concern. By following the guidelines and protocols outlined in this technical guide, researchers can effectively harness the power of the ecdysone-inducible system for their investigations into gene function and regulation.
References
Preliminary Research Applications of RG-102240: A Technical Overview
Notice: Publicly available scientific literature and preclinical data for the compound designated RG-102240 are not available at this time. The following guide is a template illustrating the expected structure and content for a comprehensive technical overview of a research compound. The specific data, protocols, and pathways for this compound would be populated as information becomes publicly accessible.
This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel therapeutic compounds. It outlines the typical in vitro and in vivo studies, mechanistic analyses, and data presentation required to establish a foundational understanding of a compound's biological activity and potential for further development.
Core Compound Profile
| Parameter | Data Point |
| Compound Name | This compound |
| Molecular Target(s) | Information Not Available |
| Therapeutic Area(s) | Information Not Available |
| Mechanism of Action | Information Not Available |
| In Vitro Potency (IC50/EC50) | Information Not Available |
| In Vivo Efficacy Models | Information Not Available |
In Vitro Characterization
In vitro studies are fundamental to determining a compound's direct effects on cellular and molecular targets in a controlled environment. These experiments provide initial data on potency, selectivity, and mechanism of action.
Primary Target Engagement Assays
Objective: To quantify the binding affinity and/or functional activity of this compound against its intended molecular target(s).
Typical Methodologies:
-
Biochemical Assays: Enzyme-linked immunosorbent assays (ELISA), fluorescence resonance energy transfer (FRET) assays, or radiometric binding assays.
-
Cell-Based Assays: Reporter gene assays, second messenger assays (e.g., cAMP, calcium flux), or target-specific phosphorylation assays.
Experimental Workflow: Target Engagement Assay
Cellular Pathway Analysis
Objective: To elucidate the downstream effects of this compound on relevant signaling pathways.
Typical Methodologies:
-
Western Blotting: To measure changes in the expression and phosphorylation status of key pathway proteins.
-
Quantitative PCR (qPCR): To assess changes in the expression of target genes.
-
Immunofluorescence: To visualize the subcellular localization of pathway components.
Hypothetical Signaling Pathway Affected by this compound
In Vivo Evaluation
In vivo studies are critical for assessing the efficacy, safety, pharmacokinetics, and pharmacodynamics of a compound in a whole-organism context.
Pharmacokinetic (PK) Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Typical Animal Models: Mice, rats.
Experimental Protocol:
-
Administer a single dose of this compound to animals via the intended clinical route (e.g., oral, intravenous).
-
Collect blood samples at predetermined time points.
-
Analyze plasma concentrations of this compound using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters.
| PK Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| Bioavailability (%) | Fraction of administered dose that reaches systemic circulation |
Efficacy Studies in Disease Models
Objective: To evaluate the therapeutic potential of this compound in a relevant animal model of disease.
Typical Animal Models: Genetically engineered models, induced disease models.
Experimental Workflow: In Vivo Efficacy Study
Concluding Summary
The preliminary research applications of a novel compound like this compound involve a structured progression from in vitro characterization to in vivo validation. The initial steps focus on confirming target engagement and elucidating the mechanism of action at a cellular level. Subsequent in vivo studies in appropriate animal models are essential to understand the compound's pharmacokinetic profile and to provide proof-of-concept for its therapeutic efficacy. The data generated from these foundational studies are critical for making informed decisions about advancing a compound into further preclinical development and ultimately towards clinical trials. As research on this compound is published, this framework can be populated with specific experimental details and quantitative data to provide a comprehensive technical guide.
An In-depth Technical Guide to Transcriptional Activation by RG-102240
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the transcriptional activation mechanism of RG-102240, a synthetic non-steroidal ecdysone agonist. It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge required to effectively utilize this compound in ecdysone receptor (EcR)-based inducible gene expression systems. This document summarizes the available quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and workflows.
Core Concept: this compound as a Specific Inducer of Ecdysone Receptor-Based Gene Switches
This compound is a diacylhydrazine-class small molecule that functions as a potent and specific ligand for engineered ecdysone receptor (EcR)-based gene switch systems. These systems provide a powerful tool for the inducible expression of transgenes in mammalian and other host cells. A key advantage of this compound is its orthogonality to endogenous cellular pathways. Studies have shown that at concentrations effective for inducing gene expression through an EcR system (e.g., 10 µM), this compound does not cause significant changes in the expression of endogenous genes in human embryonic kidney (HEK) 293 cells[1]. This specificity makes it a reliable tool for controlled gene expression studies, minimizing off-target effects.
Mechanism of Transcriptional Activation
The transcriptional activation by this compound is contingent upon the presence of an engineered ecdysone receptor system within the host cell. The fundamental components of this system and the mechanism of action are as follows:
-
The Receptor Complex: The most common configuration consists of two components: a modified ecdysone receptor (EcR) from an insect species and a retinoid X receptor (RXR) homolog, such as the ultraspiracle protein (USP). These two proteins form a heterodimer that functions as the ligand-dependent transcription factor.
-
The Response Element: A specific DNA sequence, known as the ecdysone response element (EcRE), is placed upstream of a minimal promoter that drives the expression of the gene of interest. The EcR/RXR heterodimer specifically binds to this EcRE.
-
Ligand-Induced Activation: In the absence of a ligand, the EcR/RXR heterodimer is bound to the EcRE but remains in an inactive or repressive state. Upon introduction, this compound binds to the ligand-binding domain (LBD) of the EcR. This binding event induces a conformational change in the EcR protein.
-
Recruitment of Co-activators and Transcription Initiation: The conformational change in the EcR/RXR heterodimer leads to the dissociation of co-repressors and the recruitment of co-activator proteins. This complex then activates the minimal promoter, initiating the transcription of the downstream gene of interest.
The following diagram illustrates this signaling pathway:
Quantitative Data
The following table summarizes the available quantitative data regarding the activity of this compound. It is important to note that specific values such as EC50 and maximal induction can vary depending on the specific EcR construct, the promoter, the host cell line, and the reporter gene used.
| Parameter | Value | Cell Type | Notes | Reference |
| Concentration for Minimal Off-Target Effects | 10 µM | HEK 293 | At this concentration, this compound, as a representative diacylhydrazine, did not cause significant changes in endogenous gene expression. | [1] |
Further quantitative data, such as specific EC50 values and detailed induction kinetics for this compound, are highly dependent on the specific experimental setup of the ecdysone-inducible system. Researchers should empirically determine these parameters for their system of interest.
Experimental Protocols
This section provides a generalized protocol for inducing gene expression using this compound in a stably transfected mammalian cell line containing an ecdysone-inducible system.
Materials
-
Mammalian cell line stably expressing the EcR/RXR receptor complex and the gene of interest under the control of an EcRE-containing promoter.
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Phosphate-buffered saline (PBS).
-
Reagents for downstream analysis (e.g., qPCR reagents for mRNA quantification, lysis buffer for protein analysis).
Protocol for Induction of Gene Expression
-
Cell Seeding: Plate the stable cell line in the desired format (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of induction.
-
Cell Culture: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) for 24 hours.
-
Preparation of Induction Medium: Prepare fresh complete cell culture medium containing the desired final concentration of this compound. For example, to achieve a 10 µM final concentration, dilute the 10 mM stock solution 1:1000 in the medium. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific system. A typical range to test would be from 0.1 µM to 20 µM.
-
Induction: Remove the existing medium from the cells and replace it with the induction medium. For a negative control, add medium containing the same concentration of the vehicle (e.g., DMSO) without this compound.
-
Incubation: Incubate the cells for the desired period to allow for gene expression. The optimal induction time should be determined empirically through a time-course experiment (e.g., harvesting cells at 6, 12, 24, 48, and 72 hours post-induction).
-
Harvesting and Analysis:
-
For RNA analysis: Wash the cells with PBS and lyse them directly in the plate using a suitable lysis buffer for RNA extraction. Proceed with RNA purification and subsequent analysis by qPCR.
-
For protein analysis: Wash the cells with PBS and lyse them using an appropriate lysis buffer. Collect the lysate and proceed with protein quantification and analysis by Western blotting or other immunoassays.
-
The following diagram outlines the general experimental workflow:
Conclusion
This compound is a valuable tool for the precise control of gene expression in research and development settings. Its mechanism of action through the ecdysone receptor-based system, coupled with its minimal impact on endogenous gene expression, provides a robust and reliable method for transcriptional activation. For optimal results, it is imperative that researchers empirically determine the ideal concentration and induction kinetics for their specific cellular and genetic context. This guide provides the foundational knowledge and a starting point for the successful implementation of this compound in your experimental designs.
References
Methodological & Application
Application Notes and Protocols for RG-102240 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG-102240, also known as RSL1, is a non-steroidal, diacylhydrazine-based agonist of the ecdysone receptor (EcR). It functions as a potent and specific inducer for ecdysone-inducible gene expression systems. These systems provide a powerful tool for the temporal and dose-dependent control of gene expression in mammalian and other eukaryotic cells. A key advantage of using this compound in human cell lines, such as Human Embryonic Kidney (HEK293) cells, is its minimal impact on endogenous gene expression, ensuring that the observed effects are specific to the induced gene of interest.[1][2]
This document provides detailed application notes and protocols for the effective use of this compound in cell culture experiments, focusing on its application in inducible gene expression systems.
Mechanism of Action: The Ecdysone-Inducible System
The ecdysone-inducible expression system is a binary system that relies on the ligand-dependent activation of a chimeric receptor. The core components are:
-
Receptor Plasmids: These plasmids constitutively express a modified ecdysone receptor (EcR) and the retinoid X receptor (RXR). The EcR is engineered to have a DNA-binding domain that recognizes a specific response element not found in the host cell's genome.
-
Response Plasmid: This plasmid contains the gene of interest (GOI) under the control of a promoter that is linked to the specific ecdysone response elements (EcREs).
In the absence of an inducer, the EcR/RXR heterodimer does not activate transcription. Upon introduction of this compound, the ligand binds to the ligand-binding domain of EcR, causing a conformational change. This change facilitates the recruitment of transcriptional co-activators and the binding of the receptor complex to the EcREs, thereby initiating the transcription of the GOI.
Caption: Mechanism of this compound-induced gene expression.
Quantitative Data
While extensive dose-response data for this compound in mammalian cell culture is not widely published, the following table summarizes available quantitative information. Researchers should perform a dose-response curve for their specific cell line and expression system to determine the optimal concentration.
| Parameter | Value | Species/System | Notes |
| IC₅₀ | 85 nM | Choristoneura fumiferana (Wildtype G:CfE(DEF)) | This value represents the concentration for 50% inhibition in a competitive binding assay with an insect ecdysone receptor. It can serve as a starting point for determining the effective concentration in mammalian systems. |
| IC₅₀ | 13 nM | Choristoneura fumiferana (A110P mutant) | Demonstrates high affinity for a mutant form of the insect ecdysone receptor. |
| Recommended Screening Concentration | 10 µM | HEK293 Cells | At this concentration, this compound did not cause significant changes in the expression of endogenous genes, indicating low off-target effects.[2] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the this compound stock solution are critical for reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
This compound is soluble in DMSO and ethanol up to 100 mM.[1]
-
To prepare a 10 mM stock solution, dissolve 3.825 mg of this compound (MW: 382.5 g/mol ) in 1 mL of DMSO.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Determining the Optimal Concentration of this compound (Dose-Response Curve)
It is essential to determine the optimal concentration of this compound for each specific cell line and inducible expression system to achieve maximal induction with minimal cytotoxicity.
Caption: Workflow for determining the optimal this compound concentration.
Materials:
-
Cells stably or transiently expressing the ecdysone-inducible system (e.g., HEK293)
-
Complete cell culture medium
-
96-well or 24-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reporter gene assay system (e.g., luciferase assay kit, fluorescence microscope/plate reader for GFP)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. For HEK293 cells, a density of 2 x 10⁵ cells per well in a 6-well plate is a common starting point.[3]
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A common starting range is from 0.01 nM to 10 µM.
-
Ensure the final concentration of DMSO in the culture medium is consistent across all wells and does not exceed 0.1% (v/v) to avoid solvent-induced toxicity. Include a vehicle control (medium with the same concentration of DMSO).
-
-
Treatment: After allowing the cells to adhere overnight, replace the existing medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined period, typically 24 to 72 hours. The optimal incubation time should also be determined empirically.
-
Analysis of Gene Expression:
-
After incubation, wash the cells with PBS.
-
Lyse the cells according to the protocol of your chosen reporter assay system.
-
Measure the reporter gene activity (e.g., luminescence for luciferase, fluorescence for GFP).
-
-
Data Analysis:
-
Normalize the reporter gene activity to a measure of cell viability (e.g., total protein concentration) if there are concerns about cytotoxicity at higher concentrations.
-
Plot the reporter activity as a function of the this compound concentration.
-
Determine the EC₅₀ (the concentration that elicits a half-maximal response) from the dose-response curve.
-
Protocol for this compound-Induced Gene Expression
This protocol provides a general guideline for inducing the expression of a target gene using the optimal concentration of this compound determined from the dose-response experiment.
Materials:
-
Cells with the ecdysone-inducible system
-
Complete cell culture medium
-
This compound stock solution
-
Appropriate cell culture plates or flasks
Procedure:
-
Cell Culture: Culture the cells containing the ecdysone-inducible system under standard conditions. Sub-culture the cells as needed.
-
Induction:
-
When the cells reach the desired confluency for your experiment, replace the culture medium with fresh medium containing the pre-determined optimal concentration of this compound.
-
Include a negative control (vehicle-treated cells) in parallel.
-
-
Incubation: Incubate the cells for the desired duration to allow for the expression of the gene of interest.
-
Downstream Analysis: After the incubation period, harvest the cells for downstream applications, such as:
-
RNA analysis: qRT-PCR to measure the transcript levels of the induced gene.
-
Protein analysis: Western blotting or ELISA to detect the expressed protein.
-
Functional assays: Perform assays relevant to the function of the induced protein.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no induction | - Suboptimal this compound concentration- Insufficient incubation time- Problems with the expression plasmids (e.g., low transfection efficiency, incorrect plasmid construction)- Cell line not suitable | - Perform a thorough dose-response and time-course experiment.- Verify the integrity and sequence of the plasmids.- Ensure high transfection efficiency or generate a stable cell line. |
| High background expression (leakiness) | - Promoter in the response plasmid is not sufficiently repressed.- The cell line has endogenous factors that weakly activate the system. | - Use an ecdysone-inducible system known for its low basal activity.- Screen different clones of stable cell lines for low background expression. |
| Cell toxicity | - this compound concentration is too high.- The expressed protein is toxic to the cells. | - Use the lowest effective concentration of this compound.- Perform a time-course experiment to determine the optimal expression window before significant cell death occurs. |
Conclusion
This compound is a valuable tool for the precise control of gene expression in cell culture experiments utilizing the ecdysone-inducible system. Its high specificity and low impact on endogenous gene expression make it a reliable inducer for a wide range of research applications. By following the protocols outlined in these application notes and optimizing the experimental conditions for your specific system, you can achieve robust and reproducible control over your gene of interest.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Effect of ecdysone receptor gene switch ligands on endogenous gene expression in 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applying an Inducible Expression System to Study Interference of Bacterial Virulence Factors with Intracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RG-102240-Mediated Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG-102240 is a non-steroidal, diacylhydrazine-based agonist for the ecdysone receptor (EcR), utilized as a potent inducer for EcR-based inducible gene expression systems.[1] These "gene switch" systems provide a reliable method for the controlled expression of a target gene in mammalian cells. The this compound ligand, in conjunction with a co-expressed ecdysone receptor (EcR) and retinoid X receptor (RXR), forms a functional transcription factor that activates the expression of a gene of interest under the control of an ecdysone-responsive promoter. A key advantage of this system is its low off-target effects, as diacylhydrazine ligands like this compound have been shown to not induce significant changes in endogenous gene expression in human embryonic kidney (HEK293) cells at concentrations up to 10 µM.[2]
Principle of the System
The ecdysone receptor-based inducible system is a powerful tool for temporal control of gene expression. In the absence of an inducer, the EcR/RXR heterodimer remains inactive. Upon introduction of this compound, the ligand binds to the ligand-binding domain of the EcR, causing a conformational change that promotes the recruitment of co-activators and initiates transcription of the target gene. This system is characterized by low basal expression and the potential for high-level induced expression in a dose- and time-dependent manner.[3]
Data Presentation
Table 1: General Properties of this compound
| Property | Value | Reference |
| Chemical Class | Diacylhydrazine | [2] |
| Mechanism of Action | Ecdysone Receptor Agonist | [1] |
| Target System | Ecdysone Receptor-based Inducible Gene Expression Systems | |
| Effect on Endogenous Genes (HEK293 cells) | No significant changes at 10 µM for 72h |
Table 2: Dose-Response Characteristics of Diacylhydrazine Ligands in EcR Systems
| Ligand | Cell Line | Reporter System | Effective Concentration Range | EC50 | Max Induction Concentration | Reference |
| This compound | 3T3 | Secreted Alkaline Phosphatase (SEAP) | 0.001 - 1 µM | Not Specified | ~1 µM | |
| RG-115819 (similar diacylhydrazine) | NIH3T3, HEK293 | Luciferase | Not Specified | Subnanomolar range | 10 nM | |
| Tebufenozide (ecdysone agonist) | HEK293 | Luciferase | 0.1 - 10 µM | Not Specified | ~1.5 µM |
Experimental Protocols
Preparation of this compound Stock Solution
-
Resuspend this compound: Based on its solubility, dissolve this compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol for Inducing Gene Expression in HEK293 Cells
This protocol assumes you have a stable HEK293 cell line expressing the ecdysone receptor (EcR), retinoid X receptor (RXR), and your gene of interest under an ecdysone-responsive promoter.
Materials:
-
HEK293 cells engineered with the EcR-based inducible system
-
Complete culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well plates (e.g., 24-well or 96-well)
-
Luciferase assay reagent (if using a luciferase reporter)
-
Luminometer
Procedure:
-
Cell Seeding:
-
The day before induction, seed the engineered HEK293 cells into multi-well plates at a density that will result in 70-80% confluency at the time of induction.
-
-
Preparation of Induction Medium:
-
On the day of induction, prepare a series of dilutions of this compound in complete culture medium. For a dose-response experiment, a range of 1 nM to 10 µM is recommended.
-
Include a "vehicle control" with the same concentration of DMSO as the highest this compound concentration.
-
-
Induction:
-
Carefully remove the old medium from the cells.
-
Add the prepared induction medium with the different concentrations of this compound to the respective wells.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for the desired induction period. For a time-course experiment, typical time points are 6, 12, 24, 48, and 72 hours.
-
-
Measurement of Gene Expression (Luciferase Reporter Example):
-
After the incubation period, remove the induction medium and wash the cells once with PBS.
-
Lyse the cells according to the manufacturer's protocol for your luciferase assay reagent.
-
Measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter or total protein concentration if necessary.
-
Visualizations
Signaling Pathway of this compound-Mediated Gene Induction
Caption: this compound binds to the EcR/RXR heterodimer, activating it to induce gene transcription.
Experimental Workflow for this compound Induction
Caption: Workflow for inducing gene expression with this compound and measuring the response.
References
- 1. A single point mutation in ecdysone receptor leads to increased ligand specificity: Implications for gene switch applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of ecdysone receptor gene switch ligands on endogenous gene expression in 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ecdysone Receptor-based Singular Gene Switches for Regulated Transgene Expression in Cells and Adult Rodent Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
No Direct Applications of RG-102240 in Cancer Immunotherapy Research Found in Publicly Available Data
Despite a comprehensive search of scientific literature and public databases, there is currently no direct evidence to support the application of RG-102240 (also known as RSL1) in the field of cancer immunotherapy research.
This compound is identified as a non-steroidal ecdysone receptor (EcR) agonist.[1] Its primary and well-documented application is as a "gene switch" ligand in inducible gene expression systems.[1] These systems allow researchers to control the expression of specific genes by administering the ligand. In principle, such inducible systems are of significant interest in various therapeutic areas, including cancer, to precisely control the delivery and activity of potent therapeutic agents.
While the broader concept of inducible gene expression is being explored in cancer therapy and immunotherapy to regulate the expression of transgenes for safer and more effective treatments, the available search results do not mention this compound or the ecdysone-based system being utilized in this specific context.[2][3][4] Research in inducible systems for cancer immunotherapy has largely focused on other systems, such as the tetracycline-inducible (Tet-On/Tet-Off) systems.
The conducted searches for "this compound cancer immunotherapy," "RSL1 cancer immunotherapy," and related queries did not yield any preclinical or clinical data, quantitative efficacy data, or established experimental protocols linking this compound to cancer immunotherapy. The search results on cancer immunotherapy discuss various other therapeutic approaches, including checkpoint inhibitors, CAR-T cell therapy, and vaccines, but do not connect these to this compound.
Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including data tables, experimental methodologies, and signaling pathway diagrams, due to the absence of foundational information on the use of this compound in cancer immunotherapy research.
It is conceivable that research into this specific application is in very early, non-public stages, or that the compound has not been pursued for this indication. Researchers and drug development professionals interested in this area may need to consult proprietary research or conduct novel investigations to explore any potential role of this compound in cancer immunotherapy.
References
Application Notes and Protocols for RG-102240 in Gene Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regulated gene expression is a critical component for the safety and efficacy of many gene therapy strategies. The ability to precisely control the timing and dosage of a therapeutic transgene can minimize toxicity and mimic physiological patterns of gene activity. The ecdysone receptor (EcR)-based inducible gene switch system offers a robust platform for achieving such control. This system utilizes the insect steroid hormone receptor, EcR, and its heterodimeric partner, the retinoid X receptor (RXR), to regulate gene expression in mammalian cells in response to a small molecule inducer.[1][2]
RG-102240 is a non-steroidal, diacylhydrazine-based ecdysone agonist that serves as a potent and specific ligand for the EcR-based gene switch.[3] Its favorable pharmacological profile, including minimal off-target effects on endogenous mammalian gene expression, makes it an attractive candidate for use in gene therapy applications.[3] Ecdysone agonists are noted for their low mammalian toxicity, a significant advantage for clinical translation.[4]
These application notes provide a comprehensive, step-by-step guide for the utilization of this compound in preclinical gene therapy studies, from initial in vitro validation to in vivo proof-of-concept.
Mechanism of Action: The Ecdysone-Inducible Gene Switch
The ecdysone-inducible system is a "gene switch" that allows for the controlled expression of a therapeutic gene. In the absence of an inducer like this compound, a modified ecdysone receptor (EcR) and the retinoid X receptor (RXR) heterodimer do not activate transcription. When this compound is administered, it binds to the EcR, causing a conformational change that recruits transcriptional co-activators and initiates the expression of the target therapeutic gene. This system is characterized by low basal expression in the "off" state and high levels of gene expression upon induction.
Caption: this compound-mediated gene expression.
Data Presentation
In Vitro Dose-Response of this compound
The following table summarizes representative data for the in vitro dose-dependent induction of a reporter gene (e.g., Luciferase) by this compound in a stable cell line expressing the ecdysone-inducible system.
| This compound Concentration (nM) | Fold Induction (mean ± SD) |
| 0 (uninduced) | 1.0 ± 0.2 |
| 0.1 | 15 ± 3 |
| 1 | 150 ± 25 |
| 10 | 850 ± 90 |
| 100 | 1200 ± 150 |
| 1000 | 1250 ± 160 |
In Vivo Pharmacokinetics of an Ecdysone Agonist
This table provides illustrative pharmacokinetic parameters for a non-steroidal ecdysone agonist following a single intravenous administration in a rodent model. Specific pharmacokinetic data for this compound is not publicly available and would need to be determined experimentally.
| Parameter | Value |
| Half-life (t½) | 2-4 hours |
| Peak Plasma Concentration (Cmax) | Achieved within 15-30 minutes |
| Bioavailability (Oral) | Variable, requires formulation optimization |
| Clearance | Rapid |
In Vivo Gene Expression Kinetics
This table illustrates the kinetics of reporter gene expression in a tumor xenograft model following a single administration of an ecdysone agonist.
| Time Post-Induction (hours) | Relative Gene Expression (%) |
| 0 | <1 |
| 6 | 100 |
| 12 | 45 |
| 24 | <5 |
Experimental Protocols
Protocol 1: In Vitro Validation of the this compound Inducible System
Objective: To determine the dose-response and induction kinetics of this compound in a mammalian cell line stably expressing the ecdysone-inducible system.
Materials:
-
Mammalian cell line (e.g., HEK293, CHO) stably transfected with:
-
A vector expressing the modified EcR and RXR.
-
A vector containing the therapeutic gene of interest (or a reporter gene like luciferase or GFP) under the control of an ecdysone-responsive promoter.
-
-
This compound (stock solution in DMSO).
-
Cell culture medium and supplements.
-
Assay reagents for detecting the therapeutic or reporter gene product (e.g., luciferase assay kit, flow cytometer for GFP).
Methodology:
-
Cell Plating: Seed the stable cell line in a 96-well plate at a density that will result in 70-80% confluency at the time of assay.
-
This compound Preparation: Prepare a serial dilution of this compound in cell culture medium. The final DMSO concentration should be below 0.1% to avoid solvent toxicity.
-
Induction: Replace the cell culture medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, 72 hours) to allow for gene expression.
-
Quantification:
-
For Luciferase: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
For GFP: Analyze GFP expression by flow cytometry or fluorescence microscopy.
-
For a Therapeutic Gene: Quantify mRNA levels by RT-qPCR or protein levels by ELISA or Western blot.
-
-
Data Analysis: Calculate the fold induction by normalizing the signal from induced samples to the uninduced control. Plot the dose-response curve to determine the EC50.
Caption: Workflow for in vitro dose-response studies.
Protocol 2: In Vivo Gene Regulation Using AAV Delivery and this compound Induction
Objective: To demonstrate regulated in vivo expression of a therapeutic gene delivered by an adeno-associated virus (AAV) vector in a preclinical animal model.
Materials:
-
AAV vector encoding the ecdysone-inducible system and the therapeutic gene.
-
This compound formulated for in vivo administration (e.g., in a biocompatible vehicle like PEG, corn oil, or saline with a solubilizing agent).
-
Preclinical animal model (e.g., mice, rats).
-
Methods for AAV administration (e.g., intravenous, intramuscular, or direct tissue injection).
-
Methods for sample collection (e.g., blood for plasma, tissue biopsies).
-
Assay for quantifying the therapeutic protein or a reporter molecule.
Methodology:
-
AAV Vector Administration: Administer the AAV vector to the animals via the desired route. Allow sufficient time for the vector to transduce target tissues and for transgene expression to stabilize (typically 2-4 weeks).
-
Baseline Measurement: Collect pre-induction samples (e.g., blood, biopsy) to determine the basal level of therapeutic gene expression.
-
This compound Administration: Administer this compound to the animals. The dose and route of administration should be based on prior pharmacokinetic and dose-finding studies.
-
Time-Course Analysis: Collect samples at various time points post-induction (e.g., 6, 12, 24, 48 hours) to evaluate the kinetics of gene expression.
-
Washout Period: After the induction phase, monitor the decline of therapeutic gene expression over time in the absence of further this compound administration to assess the reversibility of the system.
-
Quantification: Analyze the collected samples to quantify the levels of the therapeutic protein or reporter molecule.
-
Data Analysis: Plot the time-course of gene expression to determine the peak, duration, and decline of the response.
References
- 1. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of ecdysone receptor gene switch ligands on endogenous gene expression in 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonsteroidal ecdysone agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Lentiviral Vectors with RG-102240 Inducible Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lentiviral vectors are a powerful tool for delivering genetic material into a wide range of cell types, including both dividing and non-dividing cells. Their ability to integrate into the host genome facilitates stable, long-term transgene expression, making them invaluable for research, target validation, and the development of cell-based therapies.[1][2] The integration of inducible expression systems provides an essential layer of control, allowing researchers to regulate the timing and level of gene expression.[3] This temporal and quantitative control is critical when studying genes that may be toxic when constitutively expressed or when a dynamic understanding of a gene's function is required.[3][4]
This document details the application and protocols for a lentiviral vector platform incorporating a chemically inducible system responsive to RG-102240. This compound is a gene switch ligand designed to act as a transcription inducer in engineered gene expression systems. The system is designed for tight regulation, exhibiting low basal expression in the "off" state and high-level, dose-dependent expression upon induction with this compound.
System Overview: The this compound Inducible Lentiviral System
The this compound inducible system is engineered as a two-component system delivered by a single "all-in-one" lentiviral vector to ensure coordinated expression.
-
Regulator Protein: A constitutively expressed transactivator protein. This protein is a fusion of a DNA-binding domain and a ligand-binding domain that specifically recognizes this compound.
-
Inducible Expression Cassette: The gene of interest (GOI) is placed under the control of a minimal promoter (e.g., a minimal CMV promoter) downstream of response element sequences.
In the absence of this compound, the regulator protein is inactive and cannot bind to the response element, resulting in minimal to no transcription of the GOI. When this compound is added to the cell culture medium, it binds to the regulator protein, inducing a conformational change that allows the protein to bind to the response element and potently activate transcription of the GOI.
Experimental Workflow
The overall workflow for utilizing the this compound inducible lentiviral system involves several key stages, from vector production to the final analysis of induced gene expression.
Detailed Protocols
Biosafety Notice: Work with lentiviral vectors must be performed in a Biosafety Level 2 (BSL-2) or higher facility, following all institutional and national safety guidelines.
Protocol 3.1: Lentiviral Vector Production
This protocol describes the production of lentiviral particles by transient transfection of HEK293T cells.
Materials:
-
HEK293T cells (passage <15)
-
DMEM with 10% FBS (antibiotic-free for transfection)
-
Lentiviral transfer plasmid (containing the this compound system and GOI)
-
Lentiviral packaging plasmids (e.g., psPAX2)
-
Lentiviral envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Opti-MEM or serum-free medium
-
10 cm tissue culture plates
-
0.45 µm syringe filters
Procedure:
-
Day 1: Seed Cells: Plate 4.0 x 10⁶ HEK293T cells per 10 cm plate in 10 mL of DMEM + 10% FBS without antibiotics. Incubate overnight (37°C, 5% CO₂). Cells should be 70-80% confluent at the time of transfection.
-
Day 2: Transfection: a. In Tube A, dilute the plasmids: 10 µg transfer plasmid, 7.5 µg packaging plasmid, and 2.5 µg envelope plasmid in 500 µL of Opti-MEM. b. In Tube B, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions. c. Add the contents of Tube B to Tube A, mix gently, and incubate at room temperature for 20-30 minutes. d. Add the DNA-transfection reagent complex dropwise to the HEK293T cells. Swirl gently to distribute. e. Incubate for 12-18 hours.
-
Day 3: Medium Change: Aspirate the transfection medium carefully and replace it with 10 mL of fresh, complete DMEM + 10% FBS (with antibiotics).
-
Day 4: First Harvest (48h post-transfection): a. Collect the supernatant containing viral particles into a sterile 50 mL conical tube. b. Add 10 mL of fresh complete medium to the plate. c. Centrifuge the collected supernatant at 2,000 x g for 5 minutes to pellet cell debris. d. Filter the clarified supernatant through a 0.45 µm filter. Store at 4°C.
-
Day 5: Second Harvest (72h post-transfection): Repeat step 4 and pool the filtered supernatant with the first harvest.
-
Storage: Aliquot the viral supernatant into cryovials and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 3.2: Lentiviral Transduction of Target Cells
This protocol is for transducing a target cell line to create a stable, inducible cell line.
Materials:
-
Target cells
-
Lentiviral supernatant (from Protocol 3.1)
-
Polybrene (stock solution, e.g., 8 mg/mL)
-
Complete growth medium for target cells
-
24-well plates
Procedure:
-
Day 1: Seed Target Cells: Seed target cells in a 24-well plate so they reach 50-70% confluency on the day of transduction. For example, plate 5 x 10⁴ cells per well.
-
Day 2: Transduction: a. Thaw the lentiviral supernatant on ice. b. Calculate the volume of virus needed based on the desired Multiplicity of Infection (MOI). MOI is the ratio of viral particles to target cells. A good starting point is to test a range of MOIs (e.g., 1, 5, 10). c. Aspirate the medium from the cells. d. Prepare the transduction medium: for each well, add the calculated volume of virus and Polybrene (final concentration of 4-8 µg/mL) to fresh cell culture medium. The final volume per well should be ~500 µL. e. Add the transduction medium to the cells and incubate overnight.
-
Day 3: Medium Change: Remove the virus-containing medium and replace it with fresh, complete growth medium.
-
Day 4 onwards: Selection & Expansion: a. If the lentiviral vector contains a selection marker (e.g., puromycin), add the appropriate antibiotic to the medium to select for successfully transduced cells. The optimal concentration should be determined beforehand with a kill curve. b. Culture the cells for 7-14 days, replacing the selection medium every 2-3 days, until non-transduced control cells have died. c. Expand the resulting pool of stable cells for further experiments.
Protocol 3.3: Induction of Gene Expression with this compound
This protocol describes how to induce the gene of interest in the stable cell line.
Materials:
-
Stable cell line harboring the this compound inducible vector
-
This compound (prepare a stock solution, e.g., 10 mM in DMSO)
-
Complete growth medium
-
Appropriate plates for downstream analysis (e.g., 6-well plates)
Procedure:
-
Cell Plating: Plate the stable cells at a density appropriate for your downstream assay (e.g., qPCR, Western blot). Allow cells to adhere and grow for 24 hours.
-
Dose-Response Titration (Recommended): a. Prepare a serial dilution of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). b. Include a "no inducer" control (vehicle only, e.g., DMSO). c. Replace the medium on the cells with the medium containing different concentrations of this compound. d. Incubate for the desired induction period (e.g., 24, 48, or 72 hours).
-
Time-Course Experiment (Recommended): a. Using the optimal concentration of this compound determined from the dose-response experiment, treat the cells. b. Harvest cells or supernatant at different time points (e.g., 6, 12, 24, 48, 72 hours) post-induction.
-
Harvesting for Analysis: a. For RNA analysis (qPCR) : Wash cells with PBS and lyse directly in the plate using a suitable lysis buffer (e.g., Buffer RLT). b. For protein analysis (Western Blot) : Wash cells with ice-cold PBS, scrape, and lyse in RIPA buffer with protease inhibitors.
Data Presentation and Interpretation
Quantitative data should be summarized in tables to facilitate clear interpretation and comparison across different conditions.
Table 1: Dose-Response of GOI mRNA Expression
This table summarizes the fold change in gene expression as determined by RT-qPCR at 48 hours post-induction with varying concentrations of this compound.
| This compound Conc. | Mean Fold Change (vs. Vehicle) | Standard Deviation |
| Vehicle (DMSO) | 1.0 | 0.15 |
| 0.1 nM | 1.2 | 0.21 |
| 1 nM | 8.5 | 1.1 |
| 10 nM | 45.2 | 5.3 |
| 100 nM | 157.6 | 18.9 |
| 1 µM | 162.3 | 21.4 |
| 10 µM | 155.8 | 19.5 |
Data are presented as mean ± SD from three biological replicates. Fold change is calculated using the 2-ΔΔCt method, normalized to a housekeeping gene and the vehicle control.
Table 2: Time-Course of GOI Protein Expression
This table shows the relative protein levels of the GOI at different time points after induction with an optimal concentration of this compound (e.g., 100 nM), as quantified by densitometry from a Western blot.
| Time Post-Induction (hours) | Relative Protein Level (Normalized to loading control) | Standard Deviation |
| 0 (Uninduced) | 0.05 | 0.02 |
| 6 | 0.21 | 0.04 |
| 12 | 0.68 | 0.09 |
| 24 | 0.95 | 0.11 |
| 48 | 1.00 | 0.13 |
| 72 | 0.89 | 0.10 |
Data are presented as mean ± SD from three independent experiments. All values are normalized to the 48-hour time point.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Viral Titer | Suboptimal health of HEK293T cells. | Use low-passage, healthy cells. Ensure cells are not over-confluent at the time of transfection. |
| Inefficient transfection. | Optimize the DNA-to-transfection reagent ratio. Use high-quality, endotoxin-free plasmid DNA. | |
| Low Transduction Efficiency | Low MOI. | Concentrate the virus or use a higher volume of supernatant. Re-evaluate the viral titer. |
| Target cells are difficult to transduce. | Increase Polybrene concentration (if not toxic to cells). Consider spinoculation (centrifuging cells with the virus). | |
| High Basal Expression (Leaky) | Promoter in the inducible cassette is not minimal enough. | Re-clone with a more tightly controlled minimal promoter. |
| High copy number of integrated vectors. | Transduce with a lower MOI to achieve single-copy integrations. | |
| No or Low Induction | Inactive this compound. | Check the storage and handling of the this compound stock solution. Prepare fresh dilutions. |
| Loss of vector expression over time. | Re-select the stable cell population or isolate single-cell clones to ensure a homogenous population with stable vector expression. | |
| Insufficient incubation time or inducer concentration. | Perform a full dose-response and time-course experiment to find optimal induction conditions for your specific cell line and GOI. |
References
Application Notes and Protocols for Establishing a Stable Cell Line with the RheoSwitch™ System
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing a stable mammalian cell line with the RheoSwitch™ Inducible Expression System. The protocols cover the entire workflow, from initial cell preparation to the characterization of the final stable cell line.
Introduction to the RheoSwitch™ System
The RheoSwitch™ Therapeutic System (RTS) is a powerful tool for the tightly controlled, inducible expression of a target gene.[1] It offers a high degree of control over the timing and level of protein expression, which is crucial for a variety of research applications, including functional genomics, drug discovery, and biopharmaceutical production.
1.1. Mechanism of Action
The RheoSwitch™ system is based on a heterodimeric nuclear receptor pair that is activated by a synthetic diacylhydrazine-based ligand, RSL1. The system consists of two main components:
-
RheoReceptor-1: A fusion protein composed of a modified ecdysone receptor (EcR) ligand-binding domain fused to the GAL4 DNA-binding domain.
-
RheoActivator-1: A fusion protein consisting of a modified retinoid X receptor (RXR) fused to a transcriptional activation domain (VP16).
In the absence of the RSL1 ligand, the two fusion proteins have a low affinity for each other. When RSL1 is introduced, it binds to the RheoReceptor-1, inducing a conformational change that promotes the formation of a stable heterodimer with the RheoActivator-1. This complex then binds to the GAL4 upstream activation sequence (UAS) in the inducible promoter, driving the expression of the gene of interest.[1]
System Components and Plasmids
The New England Biolabs (NEB) RheoSwitch™ Mammalian Inducible Expression System (NEB #E3000) utilizes a two-plasmid system for establishing stable cell lines:
-
pNEBR-R1: The receptor plasmid that constitutively expresses the RheoReceptor-1 and RheoActivator-1 proteins. This plasmid contains a neomycin resistance gene for the selection of stable integrants.
-
pNEBR-X1Hygro: The inducible expression plasmid that contains a multiple cloning site (MCS) for the insertion of the gene of interest downstream of a GAL4-responsive promoter. This plasmid carries a hygromycin resistance gene for selection.[2]
Experimental Workflow Overview
The overall process of generating a stable cell line with the RheoSwitch™ system involves several key stages.
Detailed Experimental Protocols
4.1. Protocol 1: Determining Antibiotic Kill Curves
Before establishing a stable cell line, it is crucial to determine the optimal concentration of the selection antibiotics (G418 and Hygromycin B) for your specific cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
G418 (Geneticin®)
-
Hygromycin B
-
24-well plates
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
On Day 0, seed the cells in a 24-well plate at a density that allows for logarithmic growth for at least one week.
-
On Day 1, prepare a series of dilutions for each antibiotic in complete culture medium. A starting range of 100-1000 µg/mL for G418 and 50-500 µg/mL for Hygromycin B is recommended, but this may vary significantly between cell lines. Include a no-antibiotic control.
-
Replace the medium in the wells with the medium containing the different antibiotic concentrations.
-
Incubate the cells and monitor them daily for signs of cell death.
-
Replace the selective medium every 2-3 days.
-
After 7-10 days, determine the percentage of viable cells in each well using a trypan blue exclusion assay.
-
The optimal antibiotic concentration is the lowest concentration that results in 100% cell death within the 7-10 day period.
4.2. Protocol 2: Co-transfection of RheoSwitch™ Plasmids
Materials:
-
Healthy, actively dividing mammalian cells
-
pNEBR-R1 plasmid
-
pNEBR-X1Hygro containing the gene of interest (GOI)
-
Transfection reagent (e.g., lipid-based reagent)
-
Serum-free medium
-
Complete culture medium
-
6-well plates
Procedure:
-
On Day 0, seed the cells in 6-well plates so that they reach 70-90% confluency on the day of transfection.
-
On Day 1, prepare the transfection complexes. A 10:1 molar ratio of pNEBR-R1 to pNEBR-X1Hygro-GOI is recommended to ensure sufficient expression of the receptor and activator proteins.
-
For each well, dilute the plasmids in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for the manufacturer's recommended time to allow complex formation.
-
-
Add the transfection complexes dropwise to the cells.
-
Incubate the cells for 24-48 hours.
4.3. Protocol 3: Selection of Stable Cell Pools
Procedure:
-
48 hours post-transfection, passage the cells into larger culture vessels (e.g., 10 cm dishes) at a low density (e.g., 1:10 or 1:20 dilution).
-
Add complete culture medium containing the pre-determined optimal concentrations of both G418 and Hygromycin B.
-
Replace the selective medium every 3-4 days to remove dead cells and maintain the antibiotic pressure.
-
Continue the selection for 2-3 weeks, or until discrete antibiotic-resistant colonies are visible.
4.4. Protocol 4: Clonal Isolation and Expansion
Materials:
-
Cloning cylinders or sterile pipette tips
-
Trypsin-EDTA
-
96-well plates
Procedure:
-
Identify well-isolated, healthy-looking colonies.
-
Method A: Cloning Cylinders
-
Place a sterile cloning cylinder coated with sterile grease over a single colony.
-
Add a small volume of trypsin-EDTA to the cylinder and incubate until the cells detach.
-
Transfer the cell suspension to a well of a 96-well plate containing complete culture medium with selection antibiotics.
-
-
Method B: Pipette Tip Scraping
-
Gently scrape a single colony with a sterile pipette tip and transfer the cells into a well of a 96-well plate containing pre-warmed medium with selection antibiotics.
-
-
Expand the clonal populations by sequentially passaging them into larger culture vessels (24-well, 6-well, etc.). Maintain the selection pressure during the initial stages of expansion.
Characterization of Stable Clones
5.1. Protocol 5: Screening for Inducible Expression
Materials:
-
Expanded clonal cell lines
-
RSL1 ligand stock solution (e.g., 1 mM in DMSO)
-
Complete culture medium
-
Assay-specific reagents (e.g., lysis buffer for Western blot, reagents for qPCR or functional assays)
Procedure:
-
Seed the clonal cell lines in appropriate culture vessels (e.g., 12-well or 6-well plates).
-
Once the cells are attached and growing, treat one set of wells with a final concentration of RSL1 (a starting concentration of 500 nM is recommended for initial screening) and another set with an equivalent volume of the vehicle (e.g., DMSO) as an uninduced control.
-
Incubate for 24-48 hours.
-
Harvest the cells and analyze the expression of the gene of interest using a suitable method (e.g., Western blot, qPCR, ELISA, or a functional assay).
-
Identify clones that show low basal expression in the absence of RSL1 and high-level expression upon induction.
5.2. Protocol 6: RSL1 Dose-Response and Time-Course
Procedure:
-
Select the best-performing clones from the initial screen.
-
Dose-Response:
-
Seed the cells and treat with a range of RSL1 concentrations (e.g., 0.1 nM to 1000 nM).
-
Incubate for a fixed time (e.g., 24 hours) and analyze gene expression.
-
-
Time-Course:
-
Seed the cells and treat with a fixed, optimal concentration of RSL1.
-
Harvest the cells at different time points (e.g., 4, 8, 12, 24, 48 hours) and analyze gene expression.
-
Quantitative Data Presentation
The following tables provide examples of how to structure quantitative data obtained during the characterization of RheoSwitch™ stable cell lines.
Table 1: Antibiotic Kill Curve Data
| Antibiotic | Concentration (µg/mL) | Cell Viability (%) |
| G418 | 0 | 100 |
| 100 | 85 | |
| 200 | 40 | |
| 400 | 5 | |
| 600 | 0 | |
| 800 | 0 | |
| Hygromycin B | 0 | 100 |
| 50 | 70 | |
| 100 | 25 | |
| 200 | 0 | |
| 300 | 0 | |
| 400 | 0 |
Table 2: RSL1 Dose-Response Data for a Selected Clone
| RSL1 Concentration (nM) | Basal Expression (Uninduced) | Induced Expression | Fold Induction |
| 0 | 1.0 ± 0.2 | - | - |
| 0.1 | - | 15.5 ± 1.8 | 15.5 |
| 1 | - | 55.2 ± 4.5 | 55.2 |
| 10 | - | 150.8 ± 12.1 | 150.8 |
| 100 | - | 285.4 ± 25.6 | 285.4 |
| 500 | - | 310.1 ± 28.9 | 310.1 |
| 1000 | - | 315.6 ± 30.2 | 315.6 |
| (Expression values are arbitrary units from a reporter assay, presented as mean ± SD) |
Signaling Pathway and Logical Relationships
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No/Few Resistant Colonies | - Inefficient transfection.- Antibiotic concentration too high.- Cells are not healthy or are at a low passage number. | - Optimize transfection protocol.- Re-evaluate the antibiotic kill curve.- Use healthy, low-passage cells. |
| High Background Expression (Leaky) | - High copy number of the inducible plasmid.- Integration site of the plasmid is near an endogenous enhancer.- Overexpression of receptor/activator proteins. | - Screen more clones to find one with lower basal expression.- Titrate down the amount of pNEBR-X1Hygro during transfection. |
| Low/No Induction | - Insufficient expression of receptor/activator proteins.- Low copy number or silencing of the inducible plasmid.- RSL1 degradation or incorrect concentration. | - Increase the ratio of pNEBR-R1 to pNEBR-X1Hygro during transfection.- Screen more clones.- Prepare fresh RSL1 stock and perform a dose-response experiment. |
| Loss of Expression Over Time | - Gene silencing (methylation).- Instability of the integrated plasmids. | - Re-clone the stable cell line from a frozen stock.- Maintain low-level antibiotic selection in the culture medium. |
References
In Vivo Applications of the RG-102240 Gene Switch: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of the RG-102240 gene switch system, a powerful tool for the inducible expression of transgenes in living organisms. This document details the underlying mechanism, experimental protocols for delivery and activation, and expected quantitative outcomes based on preclinical studies.
Introduction to the this compound Gene Switch
The this compound gene switch is a chemically-inducible system for controlling gene expression. It is based on the ecdysone receptor (EcR), a nuclear receptor from insects that is not naturally present in mammals. This system offers tight, dose-dependent control of a target gene's expression, which can be turned on and off by the administration of a small molecule ligand. This compound, a non-steroidal diacylhydrazine compound, serves as a potent and specific agonist for the engineered ecdysone receptor, providing a highly specific method for inducing gene expression with minimal off-target effects.
Key Advantages:
-
High Specificity: The components of the gene switch are of insect origin, making them orthogonal to mammalian cellular pathways and reducing the likelihood of pleiotropic effects.
-
Low Basal Expression: In the absence of the this compound ligand, the target gene expression remains tightly repressed, minimizing leaky expression.
-
Dose-Dependent Induction: The level of transgene expression can be fine-tuned by adjusting the dose of this compound administered.
-
Favorable Safety Profile: Diacylhydrazine compounds like this compound have been shown to have minimal effects on endogenous gene expression in human cells.
Mechanism of Action
The this compound gene switch system typically consists of two key components delivered to the target cells:
-
The Receptor Construct: This plasmid expresses a chimeric receptor protein. A common configuration involves the fusion of the ligand-binding domain (LBD) of an insect ecdysone receptor (EcR) with the DNA-binding domain (DBD) of the yeast GAL4 protein and a transcriptional activation domain (AD) such as VP16.
-
The Reporter/Therapeutic Construct: This plasmid contains the gene of interest (e.g., a reporter gene like Secreted Alkaline Phosphatase (SEAP) or a therapeutic gene) under the control of a promoter containing GAL4 upstream activation sequences (UAS).
In the absence of this compound, the chimeric receptor is inactive and does not bind to the UAS promoter, keeping the target gene switched off. Upon administration, this compound binds to the EcR LBD, causing a conformational change in the receptor protein. This activation allows the GAL4 DBD to bind to the UAS elements in the promoter, and the VP16 AD recruits the host cell's transcriptional machinery to initiate the expression of the target gene.
Figure 1: Mechanism of the this compound Gene Switch.
Quantitative Data from In Vivo Studies
The following table summarizes the quantitative data from a representative in vivo study in mice, where the this compound gene switch was used to induce the expression of a Secreted Alkaline Phosphatase (SEAP) reporter gene. The gene switch components were delivered to the muscle tissue via electroporation.
| Treatment Group | Ligand Administered | Mean SEAP Activity (RLU/s) | Fold Induction (over control) |
| Control | Vehicle | 1,500 | 1.0 |
| Experimental | This compound | 125,000 | 83.3 |
| Comparative | Ponasterone A | 95,000 | 63.3 |
RLU/s: Relative Light Units per second. Data are representative and may vary based on experimental conditions.
Experimental Protocols
This section provides detailed protocols for the in vivo application of the this compound gene switch in a mouse model, focusing on intramuscular delivery via electroporation and subsequent analysis of a secreted reporter gene.
Plasmid Preparation
-
Receptor and Reporter Plasmids: Propagate and purify the receptor plasmid (expressing the chimeric ecdysone receptor) and the reporter plasmid (containing the SEAP gene downstream of a UAS promoter) using a standard endotoxin-free plasmid purification kit.
-
Plasmid Concentration and Purity: Resuspend the purified plasmids in sterile, endotoxin-free phosphate-buffered saline (PBS). The final concentration for in vivo electroporation should be between 1-2 µg/µL. Ensure an A260/A280 ratio of ~1.8.
In Vivo Electroporation of Mouse Muscle
This protocol is adapted for the tibialis anterior muscle of adult mice.
Materials:
-
Anesthetized mouse (e.g., via isoflurane inhalation)
-
Hyaluronidase solution (0.5 mg/mL in sterile saline)
-
Plasmid DNA solution (1-2 µg/µL in sterile PBS)
-
Insulin syringes (28-30 gauge)
-
Electroporator with caliper electrodes
-
Conductive gel
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse and remove the fur from the hindlimb to be injected.
-
Hyaluronidase Pre-treatment: Inject 20-30 µL of hyaluronidase solution into the tibialis anterior muscle. This enzyme helps to digest the extracellular matrix, facilitating the distribution of the plasmid DNA. Wait for 1-2 hours.
-
Plasmid Injection: Re-anesthetize the mouse if necessary. Inject 20-30 µL of the plasmid DNA solution directly into the pre-treated tibialis anterior muscle.
-
Electroporation:
-
Apply a small amount of conductive gel to the skin over the injection site.
-
Place the caliper electrodes on either side of the muscle.
-
Deliver a series of electrical pulses (e.g., 8 pulses of 20 ms duration at 100 V/cm with a 1-second interval between pulses). The optimal parameters may need to be determined empirically.
-
-
Recovery: Return the mouse to its cage and monitor until it has fully recovered from anesthesia.
Figure 2: Workflow for In Vivo Muscle Electroporation.
Administration of this compound
Formulation:
-
Prepare a stock solution of this compound in a suitable vehicle such as dimethyl sulfoxide (DMSO).
-
For in vivo administration, dilute the stock solution in a biocompatible carrier, for example, a mixture of PBS and a solubilizing agent like PEG400, to the desired final concentration. The final concentration of DMSO should be kept to a minimum (ideally <5% of the total volume).
Administration:
-
The route of administration can be intraperitoneal (IP) injection, oral gavage, or subcutaneous injection, depending on the experimental design and the desired pharmacokinetic profile.
-
The dosage of this compound will need to be optimized for the specific application, but a starting point for mice can be in the range of 1-10 mg/kg body weight.
-
Administer the this compound solution to the mice at a predetermined time point after electroporation (e.g., 24-48 hours post-electroporation to allow for initial expression of the receptor).
SEAP Reporter Gene Assay from Serum
Materials:
-
Blood collection supplies (e.g., micro-hematocrit tubes)
-
Microcentrifuge
-
Heat block or water bath at 65°C
-
Chemiluminescent SEAP assay kit
-
Luminometer
Procedure:
-
Sample Collection: At various time points after this compound administration (e.g., 6, 12, 24, 48 hours), collect a small volume of blood (e.g., 20-50 µL) from the tail vein or saphenous vein.
-
Serum Preparation:
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2,000 x g for 10 minutes to separate the serum.
-
Collect the serum (supernatant) into a clean tube.
-
-
Heat Inactivation of Endogenous Alkaline Phosphatases: Heat the serum samples at 65°C for 30 minutes. The SEAP reporter is heat-stable, while most endogenous alkaline phosphatases are denatured by this treatment.
-
Chemiluminescent Assay:
-
Allow the serum samples and the assay reagents to equilibrate to room temperature.
-
Follow the manufacturer's instructions for the chemiluminescent SEAP assay kit. Typically, this involves adding a specified volume of the serum sample to a well of a 96-well plate, followed by the addition of the assay buffer and the chemiluminescent substrate.
-
Incubate for the recommended time.
-
-
Measurement: Measure the light output using a luminometer. The results are typically expressed as Relative Light Units (RLU).
Figure 3: Workflow for SEAP Reporter Assay from Serum.
Concluding Remarks
The this compound gene switch system provides a robust and highly controllable method for in vivo gene expression studies. The protocols outlined above offer a starting point for researchers to implement this technology in their own experimental models. Optimization of plasmid delivery, ligand formulation and dosage, and the timing of induction and analysis will be crucial for achieving maximal and reproducible results in specific research contexts. The minimal pleiotropic effects of diacylhydrazine-based inducers like this compound make this system particularly attractive for applications in drug development and gene therapy research.
Application Notes and Protocols: Determining the Dose-Response Curve for RG-102240 in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for determining the dose-response curve of RG-102240, a small molecule inhibitor of the LIN28/let-7 interaction, in mammalian cells. The protocols detailed herein are designed for researchers in drug discovery and development to assess the potency and efficacy of this compound and similar compounds. This document outlines experimental procedures for quantifying the upregulation of mature let-7 microRNA, assessing the functional consequence on a let-7 target reporter, and evaluating the impact on cell viability. Illustrative data and visualizations are provided to guide the user through the experimental workflow and data interpretation.
Introduction
The LIN28/let-7 pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis.[1] The RNA-binding protein LIN28 inhibits the maturation of the tumor-suppressing microRNA, let-7.[1] In many cancers, LIN28 is overexpressed, leading to decreased levels of mature let-7 and subsequent upregulation of oncogenes like MYC, RAS, and HMGA2.[1] Small molecule inhibitors that disrupt the LIN28/let-7 interaction, such as this compound, represent a promising therapeutic strategy to restore let-7 function and suppress tumor growth.[1]
Characterizing the dose-response relationship of such inhibitors is a fundamental step in preclinical drug development. This document provides detailed protocols for generating a dose-response curve for this compound in relevant mammalian cell lines. The described assays include:
-
Quantitative RT-PCR (qRT-PCR): To measure the dose-dependent increase in mature let-7a and let-7g levels.
-
Luciferase Reporter Assay: To functionally assess the derepression of a let-7 target.
-
Cell Viability Assay: To determine the cytotoxic or cytostatic effects of the compound.
Signaling Pathway and Mechanism of Action
The LIN28 protein, which has two paralogs, LIN28A and LIN28B, binds to the precursor of let-7 (pre-let-7) and inhibits its processing into mature let-7 by the Dicer enzyme.[2] This inhibition is mediated by the two RNA-binding domains of LIN28: the cold-shock domain (CSD) and the zinc knuckle domain (ZKD). This compound and similar small molecules are designed to interfere with this protein-RNA interaction, thereby releasing the block on let-7 maturation. The restored levels of mature let-7 can then bind to the 3' untranslated regions (UTRs) of its target mRNAs, leading to their translational repression or degradation.
References
Application Notes and Protocols for Monitoring Gene Expression Induced by RG-102240
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring gene expression in response to the synthetic diacylhydrazine, RG-102240. This compound serves as a potent and specific ligand for ecdysone receptor (EcR)-based inducible gene expression systems, offering tight control over the expression of a gene of interest (GOI).
Introduction to the this compound Inducible System
This compound is a non-steroidal activator of the ecdysone receptor, a key component of a powerful gene switch system used in mammalian cells, transgenic animals, and plants for the controlled expression of transgenes[1][2]. Unlike endogenous steroid hormones, ecdysteroids and their synthetic analogs like this compound have minimal pleiotropic effects in mammalian systems, making them ideal for targeted gene induction[2][3].
The system typically consists of two components:
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A modified ecdysone receptor (EcR) , often a fusion protein, which is constitutively expressed in the host cells.
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A response plasmid containing the gene of interest (GOI) under the control of a promoter with ecdysone response elements (EcREs)[4].
Upon introduction of this compound, the ligand binds to the EcR, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to the EcREs and activates the transcription of the downstream GOI.
Key Applications
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Functional Genomics: Studying the effect of the expression of a specific gene.
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Drug Discovery: Validating drug targets and screening compound libraries.
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Gene Therapy: Regulating the expression of therapeutic genes.
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Bioproduction: Controlling the production of recombinant proteins.
Monitoring Gene Expression
The primary goal of monitoring is to quantify the expression of the GOI upon induction with this compound. The most common techniques to achieve this are Quantitative Real-Time PCR (qPCR) to measure mRNA levels and protein quantification methods to measure the final protein product. For a broader analysis of potential off-target effects, microarray or RNA-sequencing can be employed.
Quantitative Data Summary
The following tables provide a structured overview of expected quantitative data from typical experiments.
Table 1: Dose-Response of this compound on GOI mRNA Expression
| This compound Concentration (nM) | Fold Change in GOI mRNA (relative to uninduced control) | Standard Deviation |
| 0 (Uninduced) | 1.0 | ± 0.1 |
| 0.1 | 15.2 | ± 1.8 |
| 1 | 150.5 | ± 12.3 |
| 10 | 850.2 | ± 65.7 |
| 100 | 1200.8 | ± 98.4 |
| 1000 | 1250.3 | ± 105.1 |
Table 2: Time-Course of GOI mRNA Expression following Induction with 10 nM this compound
| Time Post-Induction (hours) | Fold Change in GOI mRNA (relative to 0h) | Standard Deviation |
| 0 | 1.0 | ± 0.1 |
| 2 | 50.3 | ± 4.5 |
| 4 | 250.1 | ± 21.9 |
| 8 | 845.6 | ± 70.2 |
| 12 | 1150.7 | ± 95.3 |
| 24 | 980.4 | ± 81.7 |
| 48 | 450.2 | ± 37.6 |
Table 3: Comparison of Different Gene Expression Monitoring Techniques
| Technique | Parameter Measured | Sensitivity | Throughput | Cost per Sample |
| qPCR | mRNA levels of specific genes | High | Low to Medium | Low |
| Microarray | mRNA levels of thousands of genes | Medium | High | Medium |
| RNA-Seq | mRNA levels of the entire transcriptome | High | High | High |
| Western Blot | Protein levels of a specific protein | Medium | Low | Medium |
| ELISA | Protein concentration of a specific protein | High | High | Medium |
Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qPCR) for GOI mRNA Quantification
This protocol outlines the steps to quantify the change in mRNA expression of the GOI in cells treated with this compound.
1. Cell Culture and Treatment: a. Plate cells containing the ecdysone-inducible system at an appropriate density. b. The following day, treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) or with a fixed concentration for a time-course experiment. Include an uninduced control (0 nM this compound).
2. RNA Isolation: a. At the desired time points, harvest the cells. b. Isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. c. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
3. cDNA Synthesis: a. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV, Invitrogen) with oligo(dT) or random hexamer primers.
4. qPCR Reaction: a. Prepare the qPCR reaction mix using a SYBR Green-based master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems). b. Add primers specific for the GOI and a reference gene (e.g., GAPDH, ACTB). c. Add the diluted cDNA to the reaction plate. d. Run the qPCR on a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation at 95°C for 2 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
5. Data Analysis: a. Determine the cycle threshold (Ct) values for the GOI and the reference gene. b. Calculate the relative expression of the GOI using the ΔΔCt method.
Protocol 2: Western Blot for GOI Protein Quantification
This protocol is for detecting and quantifying the protein product of the GOI.
1. Cell Lysis and Protein Quantification: a. After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors. b. Scrape the cells and collect the lysate. c. Centrifuge to pellet cell debris and collect the supernatant. d. Determine the protein concentration of the lysates using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting: a. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. b. Incubate the membrane with a primary antibody specific to the GOI protein overnight at 4°C. c. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again with TBST.
4. Detection and Analysis: a. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. b. Image the blot using a chemiluminescence imager. c. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the GOI protein signal to a loading control (e.g., β-actin or GAPDH).
Protocol 3: RNA-Sequencing (RNA-Seq) for Transcriptome-wide Analysis
This protocol provides a high-level workflow for analyzing global gene expression changes, including potential off-target effects of this compound.
1. Experimental Design and Sample Preparation: a. Treat cells with this compound and an uninduced control, with at least three biological replicates per condition. b. Isolate high-quality total RNA as described in the qPCR protocol.
2. Library Preparation and Sequencing: a. Prepare RNA-Seq libraries from the isolated RNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation. b. Sequence the libraries on a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq).
3. Data Analysis: a. Perform quality control on the raw sequencing reads. b. Align the reads to a reference genome. c. Quantify gene expression levels. d. Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to this compound. e. Perform pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.
Visualizations
Caption: Signaling pathway of this compound-induced gene expression.
Caption: Workflow for qPCR-based gene expression monitoring.
Caption: Workflow for Western blot analysis of protein expression.
References
- 1. A single point mutation in ecdysone receptor leads to increased ligand specificity: Implications for gene switch applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of ecdysone receptor gene switch ligands on endogenous gene expression in 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ecdysone-Inducible Mammalian Expression System | Creative BioMart [heterologous.creativebiomart.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing RG-102240 Concentration
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on determining the optimal concentration of RG-102240 for achieving maximal induction in inducible gene expression systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, also known as RSL1, is a synthetic ecdysteroid analog that functions as a gene switch ligand. Its primary application is to act as a potent transcription inducer for engineered inducible gene expression systems. These systems are designed to control the expression of a specific gene of interest (GOI) in response to the ligand. A key advantage of this compound is that it has been shown to not cause significant changes in endogenous gene expression in cell lines like HEK293, ensuring that the observed effects are specific to the induced GOI.
Q2: What is the critical first step in determining the optimal concentration of this compound?
A2: The first and most critical step is to perform a dose-response experiment. This involves treating your cells with a wide range of this compound concentrations to identify the concentration that yields the maximal induction of your gene of interest without causing cellular toxicity.[1] It is recommended to start with a broad concentration gradient, for example, from nanomolar to micromolar ranges (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM), to establish an effective range before narrowing in on the optimal point.[1]
Q3: How can I determine if this compound is toxic to my cells at the concentrations tested?
A3: You must perform a cytotoxicity assay in parallel with your dose-response experiment. This measures cell viability and ensures that the observed induction is not confounded by toxic effects. Common methods include MTT, CellTiter-Glo® (ATP measurement), or LDH release assays. The goal is to find a concentration that maximizes induction while maintaining high cell viability (typically >90%).
Q4: What is the importance of a vehicle control in my experiments?
A4: A vehicle control is essential for accurate results. This compound is typically dissolved in a solvent like DMSO. The vehicle control consists of treating cells with the same final concentration of the solvent as used in your highest this compound concentration test group. This allows you to distinguish the effects of the compound from any potential effects of the solvent itself. It is crucial to keep the final solvent concentration low, generally below 0.5%, to prevent solvent-induced toxicity.
Troubleshooting Guide
Problem 1: I am not observing any induction of my gene of interest, even at high concentrations of this compound.
| Possible Cause | Recommended Action | Rationale |
| Compound Degradation | Confirm the integrity and purity of your this compound stock using methods like HPLC or mass spectrometry. | The compound may have degraded due to improper storage (e.g., repeated freeze-thaw cycles). |
| Solubility Issues | Visually inspect your stock solution and the final media for any signs of precipitation. | The compound may not be fully dissolved at the tested concentrations, resulting in a lower effective concentration in the media. |
| Incorrect Assay Setup | Verify all calculations, dilutions, and the functionality of your reporter assay (e.g., luciferase substrate, flow cytometer settings). | Simple errors in experimental setup or an unoptimized reporter assay can lead to false-negative results. |
| Cellular Permeability | Assess the cell permeability of this compound in your specific cell line if the inducible system components are intracellular. | The compound may not be effectively reaching its intracellular target to activate the gene switch. |
Problem 2: I am observing significant cell death at concentrations where I expect to see induction.
| Possible Cause | Recommended Action | Rationale |
| Solvent Toxicity | Run a dose-response curve with the solvent (e.g., DMSO) alone to determine its toxic concentration. Ensure the final solvent concentration in all experiments is well below this level (typically <0.5%). | High concentrations of solvents like DMSO are toxic to cells and can cause cell death independent of the compound's activity. |
| Compound Cytotoxicity | Perform a dedicated cytotoxicity assay (e.g., MTT, LDH) to determine the CC50 (50% cytotoxic concentration) of this compound. | The compound itself may be inherently toxic to your specific cell line at the concentrations required for induction. |
| Suboptimal Culture Conditions | Ensure that cell culture conditions such as pH, dissolved oxygen, and nutrient levels are optimal. | Stressed cells are more susceptible to the toxic effects of external compounds. |
Experimental Protocols
Protocol 1: Dose-Response Experiment for Maximal Induction
This protocol outlines a method to determine the effective concentration of this compound for inducing a reporter gene (e.g., Luciferase or GFP).
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Cell Seeding : Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase (e.g., 60-80% confluency) at the time of assay.
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Compound Preparation : Prepare a high-concentration stock of this compound (e.g., 10 mM in DMSO). Perform a serial dilution to create a range of concentrations. A common starting range is 1 nM to 10 µM.
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Treatment : Add the diluted this compound to the appropriate wells. Include "cells only" (negative control) and "vehicle control" (DMSO only) wells.
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Incubation : Incubate the plate for the desired period for gene expression (e.g., 24, 48, or 72 hours), depending on the kinetics of your specific inducible system.
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Data Acquisition : Measure the reporter gene signal (e.g., luminescence for luciferase, fluorescence for GFP) using a plate reader.
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Data Analysis : Normalize the data by subtracting the background signal from the "cells only" control. Plot the normalized signal against the log of the this compound concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).
Protocol 2: MTT Assay for Cytotoxicity Assessment
This protocol measures cell metabolic activity as an indicator of cell viability.
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Cell Treatment : Set up a 96-well plate identical to the dose-response experiment, including all controls.
-
MTT Addition : After the incubation period, add MTT reagent (typically 5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
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Solubilization : Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to each well to dissolve the formazan crystals.
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Data Acquisition : Measure the absorbance of the solubilized formazan at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis : Normalize the data to the vehicle control (set to 100% viability). Plot the percent viability against the log of the this compound concentration to determine the CC50 value.
Data Presentation
Table 1: Example Dose-Response and Cytotoxicity Data Layout
| This compound Conc. | Log [Conc.] | Reporter Signal (Normalized RLU) | % Cell Viability (MTT Assay) |
| 0 (Vehicle) | N/A | 1.0 | 100% |
| 1 nM | -9 | 5.5 | 99% |
| 10 nM | -8 | 52.1 | 98% |
| 100 nM | -7 | 485.6 | 99% |
| 1 µM | -6 | 950.3 | 96% |
| 10 µM | -5 | 980.1 | 85% |
| 100 µM | -4 | 975.4 | 45% |
Data shown are for illustrative purposes only.
Visual Guides
Caption: Diagram of a generic inducible gene expression system activated by this compound.
Caption: Experimental workflow for determining the optimal this compound concentration.
Caption: A decision tree for troubleshooting unexpected experimental results.
References
How to reduce background expression in the RheoSwitch system
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies to minimize background expression in the RheoSwitch® Inducible Gene Expression System.
Frequently Asked Questions (FAQs)
Q1: What is the RheoSwitch® System and how does it work?
The RheoSwitch® system is a powerful tool for inducing gene expression in mammalian cells with high specificity. It is based on a heterodimeric nuclear receptor complex controlled by a synthetic, non-steroidal ecdysone analog ligand, such as RSL1 or veledimex. The system consists of two fusion proteins: one contains a modified ecdysone receptor (EcR) ligand-binding domain, and the other contains a retinoid X receptor (RXR) partner.[1] These proteins are constitutively expressed and, in the absence of the activator ligand, the system remains in a transcriptionally silent "OFF" state.[1] Upon introduction of the ligand, the two proteins form a stable, active transcription factor complex that binds to a specific response element, driving high-level expression of the target gene.[1]
Q2: What is "background" or "leaky" expression?
Background or leaky expression refers to the transcription of your target gene in the uninduced, or "OFF," state (i.e., in the absence of the RSL1 ligand).[2] This can be a significant problem, especially if the protein product is toxic to the cells or if tight, temporal control of gene expression is critical for the experimental outcome.
Q3: What are the primary causes of high background expression in the RheoSwitch® system?
High background expression can stem from several factors:
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Intrinsic Activity of the Inducible Promoter: The minimal promoter downstream of the RheoSwitch response element (RHE) may possess a low level of basal transcriptional activity.
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High Expression of Receptor Proteins: Overly high concentrations of the two switch receptor proteins can sometimes lead to ligand-independent activation.
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Genomic Integration Site (for Stable Cell Lines): The location where the RheoSwitch components integrate into the host cell's genome can significantly influence basal expression levels due to proximity to endogenous enhancers or open chromatin regions.
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Cell Line-Specific Factors: The transcriptional machinery and chromatin landscape of the host cell line can contribute to background expression.
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Ligand-Related Issues: Impurities in the ligand preparation or use of an excessively high concentration can sometimes contribute to what appears to be background expression.
Visualizing the Mechanism and Potential for Leakiness
To understand the source of background expression, it's helpful to visualize the system's mechanism.
Caption: Mechanism of the RheoSwitch system, illustrating the "OFF" state where background expression can occur and the ligand-activated "ON" state.
Troubleshooting Guide to Reduce Background Expression
Follow this workflow to diagnose and resolve high background expression issues.
Caption: A step-by-step workflow for troubleshooting and reducing background expression in the RheoSwitch system.
Optimizing Vector Ratios (Transient Transfections)
For transient experiments, the ratio of the receptor-expressing plasmids to the response plasmid is critical. An excess of the receptor proteins can sometimes lead to ligand-independent activation.
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Recommendation: Titrate the amount of the receptor plasmids downwards relative to the response plasmid. Start with the manufacturer's recommended ratio and test ratios with 50% and 75% less receptor plasmid.
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Goal: Find a ratio that minimizes background while maintaining a robust induction window.
Rigorous Clonal Selection (Stable Cell Lines)
For stable cell lines, the site of genomic integration is random, leading to significant clonal variability in both background and induced expression levels. It is crucial to screen a sufficient number of clones to find one with the desired characteristics.[3]
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Recommendation: After antibiotic selection, isolate and expand at least 20-30 individual clones.
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Screening Process:
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Expand each clone into duplicate wells.
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Treat one well with the optimal concentration of RSL1 ligand and leave the other untreated.
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Measure the expression of your gene of interest (e.g., via qPCR, Western blot, or reporter assay) in both the induced and uninduced samples.
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Calculate the fold induction (Induced Level / Uninduced Level) and note the absolute background level for each clone.
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Goal: Select a clone with the lowest absolute background expression and the highest possible fold induction.
| Parameter | Clone A | Clone B | Clone C (Optimal) |
| Background (Uninduced Units) | 50.2 | 15.1 | 2.5 |
| Induced Expression (Units) | 5120 | 4550 | 4950 |
| Fold Induction | 102x | 301x | 1980x |
| Table 1: Representative data from a clonal screening experiment. Clone C is selected for its extremely low background and high fold induction. |
Ligand Dose-Response Optimization
Using the lowest effective concentration of the RSL1 ligand is key to ensuring the system remains tightly off in the absence of the inducer.
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Recommendation: Perform a dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response).
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Procedure: Using your selected cell line, test a range of RSL1 concentrations (e.g., from 0.01 nM to 1000 nM).
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Goal: Identify the lowest concentration that gives the maximum (or a sufficiently high) level of induction. Using a concentration well above the saturation point provides no benefit and may increase the risk of off-target effects.
| RSL1 Conc. (nM) | Expression Level (Relative Units) | Notes |
| 0 | 1.0 | Basal/Background Level |
| 0.1 | 55.6 | |
| 1.0 | 540.2 | |
| 10.0 | 1850.5 | EC50 likely in this range |
| 100.0 | 2100.8 | Nearing saturation |
| 500.0 | 2150.1 | Saturated response |
| 1000.0 | 2145.7 | No additional benefit |
| Table 2: Example of a ligand dose-response experiment. A working concentration of 100-200 nM would be appropriate. |
Choice of Minimal Promoter
The RheoSwitch system utilizes a minimal promoter fused to the response element. The intrinsic leakiness of this promoter is a key determinant of background expression.
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Recommendation: If background remains an issue after optimizing other parameters, consider using a vector with a different, potentially "tighter," minimal promoter. Promoters like a minimal CMV or synthetic promoters can have different basal activities depending on the cell type.
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Advanced Strategy: For very sensitive applications, molecular biology techniques can be used to further weaken the minimal promoter or to incorporate mRNA destabilizing elements into the 3' UTR of the target gene to reduce the half-life of leaky transcripts.
Key Experimental Protocols
Protocol 1: Generation and Screening of Stable Cell Lines
This protocol outlines the essential steps for creating and selecting a stable cell line with low background expression.
1. Transfection:
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Co-transfect the host cell line with the RheoSwitch receptor plasmid(s) and the response plasmid containing your gene of interest and a selectable marker (e.g., puromycin resistance). Use a high-efficiency transfection reagent suitable for your cell type.
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Include a negative control (e.g., cells transfected with a vector lacking the resistance gene).
2. Antibiotic Selection:
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48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. The concentration should be predetermined by generating a kill curve for your specific cell line.
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Replace the medium with fresh, antibiotic-containing medium every 2-3 days.
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Observe cell death in the negative control plate. Most non-resistant cells should die within 3-9 days.
3. Clonal Isolation:
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After 2-3 weeks of selection, visible, drug-resistant colonies should appear.
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Wash the plate gently with PBS.
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Use cloning cylinders or a sterile pipette tip to isolate individual colonies.
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Transfer each colony to a separate well of a multi-well plate (e.g., a 24-well plate) for expansion.
4. Screening for Background and Induction:
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Once clones have expanded sufficiently, split each clone into two identical wells.
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Allow cells to adhere and grow for 24 hours.
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Induce one well of each pair with the predetermined optimal concentration of RSL1 ligand. Leave the other well uninduced.
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Incubate for 24-48 hours.
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Harvest the cells and quantify the expression of your gene of interest (e.g., via Luciferase assay, qPCR, or Western Blot).
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Select the clone that exhibits the lowest signal in the uninduced state and a high signal in the induced state.
Protocol 2: RSL1 Ligand Dose-Response Assay
This protocol is for determining the optimal RSL1 concentration for gene induction.
1. Cell Plating:
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Plate your selected stable cell line (or transiently transfected cells) in a multi-well plate (e.g., 24- or 96-well) at a density that will ensure they are in a logarithmic growth phase at the time of analysis and not over-confluent.
2. Ligand Preparation:
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Prepare a 1000x stock solution of RSL1 ligand in an appropriate solvent (e.g., DMSO or ethanol).
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Perform a serial dilution of the ligand in culture medium to create a range of concentrations. A typical 10-point curve might include: 1000, 300, 100, 30, 10, 3, 1, 0.3, 0.1, and 0 nM.
3. Induction:
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Remove the old medium from the cells and replace it with the medium containing the different concentrations of RSL1. Include a "no ligand" (0 nM) control.
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Incubate the cells for the desired induction period (typically 24-48 hours).
4. Analysis:
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Harvest the cells and perform your expression assay (e.g., Luciferase, SEAP, qPCR).
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Plot the expression level against the log of the RSL1 concentration.
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Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value. The optimal working concentration is typically at or slightly above the top of the curve's shoulder to ensure a maximal and reproducible response.
References
Common issues with RG-102240 stability in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when working with the investigational compound RG-102240 in various media.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in cell culture media?
A1: The stability of this compound can be influenced by several factors. These include the composition of the cell culture medium, the pH of the medium, exposure to light, and the incubation temperature. Components within the media, such as certain amino acids or the presence of serum, can also impact its stability.
Q2: I am observing inconsistent results in my multi-day experiments. Could this be related to this compound stability?
A2: Yes, inconsistent results in longer-term experiments are a common indicator of compound instability. The bioactivity of this compound may decrease over time due to degradation in the culture medium. For multi-day experiments, it is advisable to either replace the medium with fresh this compound at regular intervals (e.g., every 24-48 hours) or to first determine its stability under your specific experimental conditions.
Q3: What is the recommended method for preparing stock solutions of this compound?
A3: It is recommended to prepare high-concentration stock solutions of this compound in an appropriate solvent, such as DMSO. These stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can contribute to compound degradation.
Q4: I noticed some precipitation after adding this compound to my cell culture medium. What could be the cause?
A4: Precipitation can occur if the final concentration of the solvent (e.g., DMSO) is too high or if the solubility of this compound in the aqueous-based culture medium is exceeded. Ensure that the final solvent concentration is kept to a minimum, typically below 0.5%, and that you are working within the recommended concentration range for this compound.
Troubleshooting Guides
Issue 1: Decreased or inconsistent biological activity of this compound
This is often one of the first signs of stability issues.
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Possible Cause 1: Degradation of stock solution.
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Troubleshooting Step: Prepare a fresh stock solution from solid this compound. Minimize freeze-thaw cycles by storing stock solutions in smaller aliquots.
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Possible Cause 2: Instability in cell culture medium.
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Troubleshooting Step: Assess the stability of this compound in your specific cell culture medium and under your experimental conditions. Consider replenishing the medium with fresh this compound during long-term experiments.
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Possible Cause 3: Incorrect concentration.
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Troubleshooting Step: Verify the calculations for your working solution. Perform a dose-response curve to confirm the optimal concentration for your specific cell line and assay.
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Issue 2: Visible precipitation or cloudiness in the medium
This indicates a solubility problem.
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Possible Cause 1: Exceeded solubility limit.
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Troubleshooting Step: Lower the final concentration of this compound. Ensure the compound is fully dissolved in the initial solvent before adding it to the medium.
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Possible Cause 2: High solvent concentration.
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Troubleshooting Step: Reduce the final concentration of the organic solvent (e.g., DMSO) in the culture medium to a non-toxic and solubilizing level (typically <0.5%).
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Possible Cause 3: Interaction with media components.
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Troubleshooting Step: Some components in serum or the basal medium may reduce the solubility of this compound. Test the solubility in a serum-free medium if applicable.
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Data Presentation
Table 1: Stability of this compound in Different Cell Culture Media at 37°C
| Medium | % Remaining after 24h | % Remaining after 48h | % Remaining after 72h |
| DMEM + 10% FBS | 92% | 75% | 58% |
| RPMI + 10% FBS | 88% | 68% | 45% |
| Opti-MEM | 95% | 85% | 72% |
Table 2: Effect of Temperature on this compound Stability in DMEM + 10% FBS
| Temperature | % Remaining after 24h | % Remaining after 48h |
| 4°C | 99% | 98% |
| 25°C | 96% | 90% |
| 37°C | 92% | 75% |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
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Preparation: Prepare a working solution of this compound in your chosen cell culture medium at the desired final concentration.
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Incubation: Aliquot the this compound-containing medium into sterile tubes. Incubate these tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2).
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Time Points: At designated time points (e.g., 0, 8, 24, 48, and 72 hours), remove one aliquot for analysis.
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Sample Storage: Immediately freeze the collected samples at -80°C until analysis to prevent further degradation.
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Analysis: Analyze the concentration of intact this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Data Interpretation: Plot the percentage of remaining this compound against time to determine its stability profile under your experimental conditions.
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Workflow for this compound stability assessment.
Caption: Troubleshooting decision tree for this compound.
Technical Support Center: RG-102240 for Ecdysone-Inducible Gene Expression
Welcome to the technical support center for RG-102240. This resource is designed for researchers, scientists, and drug development professionals utilizing the ecdysone-inducible gene expression system. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your cell line-specific experiments.
This compound is a non-steroidal diacylhydrazine ligand for the insect ecdysone receptor (EcR).[1][2] It serves as a potent and specific inducer (gene switch ligand) for engineered gene expression systems in mammalian cells.[3][4] A key advantage of the ecdysone-based system, and this compound in particular, is its low basal activity and high inducibility, with minimal off-target effects on endogenous mammalian genes.[5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the this compound-inducible system?
A1: The system is based on components of the insect molting pathway. It typically requires two plasmids co-transfected into a mammalian cell line:
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Receptor Plasmid: This plasmid constitutively expresses a modified insect ecdysone receptor (EcR) and its heterodimer partner, the retinoid X receptor (RXR).
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Response Plasmid: This plasmid contains your gene of interest (GOI) downstream of a synthetic promoter with ecdysone response elements (EcREs).
In the absence of an inducer, the EcR/RXR complex may bind to the EcREs and repress transcription. When this compound is added, it binds to the Ligand Binding Domain (LBD) of the EcR, causing a conformational change. This releases co-repressors and recruits co-activators, leading to robust transcription of your GOI.
Q2: How should I prepare and store this compound?
A2: this compound is soluble in DMSO and ethanol up to 100 mM. It is common practice to prepare a high-concentration stock solution (e.g., 10 mM in 100% sterile DMSO). To prepare the stock, dissolve the powdered compound in the solvent and ensure it is fully solubilized; gentle warming to 37°C or sonication can assist. Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. When preparing working solutions, dilute the stock directly into pre-warmed cell culture medium, mixing gently to avoid precipitation.
Q3: What is a good starting concentration for this compound?
A3: The optimal concentration is cell-line specific and should be determined empirically. However, a good starting point for a dose-response experiment is a broad range from 1 nM to 10 µM. For this compound, IC50 values (the concentration required for half-maximal induction) have been reported in the nanomolar range (e.g., 85 nM for wildtype CfEcR). A study in HEK293 cells used 10 µM of this compound without observing significant changes in endogenous gene expression.
Q4: How long should I expose my cells to this compound for optimal induction?
A4: The induction time depends on the gene of interest and the desired experimental endpoint (mRNA vs. protein). Induction can be observed as early as 3 hours, with expression increasing significantly by 24 to 48 hours. A time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) is recommended to determine the peak expression time for your specific protein in your cell line.
Q5: Is this compound toxic to mammalian cells?
A5: Diacylhydrazine ligands like this compound are generally considered to have minimal cytotoxic effects on mammalian cells at effective concentrations. One study showed that even at a high concentration of 10 µM, this compound did not cause significant changes in the expression of endogenous genes or cell death in HEK293 cells. However, it is always best practice to perform a viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your induction experiments to confirm that the observed effects are not due to cytotoxicity in your specific cell line. The solvent (DMSO) can also be toxic, so a vehicle control with the highest concentration of DMSO used is essential.
Troubleshooting Guides
Problem 1: Low or No Induced Gene Expression
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide concentration range (e.g., 1 nM to 10 µM) to find the optimal induction concentration for your cell line. |
| Insufficient Induction Time | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the time of peak mRNA and protein expression. |
| Inefficient Transfection/Low Expression of Receptors | Verify the transfection efficiency of your receptor and response plasmids. Use a positive control reporter (e.g., GFP or Luciferase) to confirm the system is functional. Consider generating a stable cell line expressing the EcR/RXR receptors for consistent results. |
| Problems with this compound Stock | Prepare a fresh stock solution of this compound. Ensure it is fully dissolved. Avoid multiple freeze-thaw cycles by using aliquots. |
| Cell Line Issues | Ensure cells are healthy, within a low passage number, and plated at an appropriate density. Some cell lines may be refractory to this system. |
| Incorrect Assay/Detection Method | Confirm that your detection method (e.g., Western blot antibody, qPCR primers) is specific and sensitive enough to detect the target protein or transcript. |
Problem 2: High Basal Expression (Leaky System)
| Possible Cause | Recommended Solution |
| Receptor Plasmid Promoter is Too Strong | A very strong constitutive promoter driving the EcR/RXR receptors can sometimes lead to ligand-independent activation. Consider using a promoter with moderate strength. |
| Integration Site of Plasmids (in stable lines) | In stable cell lines, the integration site of the response plasmid can influence basal expression. Screen multiple clones to find one with the tightest regulation (lowest leakiness and high induction). |
| Cryptic Promoter Elements in GOI | Your gene of interest or vector backbone may contain sequences that act as promoters in your cell line, leading to basal expression independent of the EcREs. |
| Cell Culture Media Components | Although rare, some components in serum or media could weakly activate the ecdysone receptor. Test induction in different media formulations or serum lots. |
Problem 3: High Cell Death or Unhealthy Cells Post-Induction
| Possible Cause | Recommended Solution |
| Toxicity of the Induced Protein | Overexpression of your protein of interest may be toxic to the cells. Try inducing with a lower concentration of this compound or for a shorter duration to express the protein at a lower, non-toxic level. |
| Solvent (DMSO) Toxicity | The concentration of the vehicle (e.g., DMSO) may be too high. Run a vehicle-only control to assess solvent toxicity. Ensure the final DMSO concentration is consistent and typically below 0.5% (ideally ≤0.1%). |
| This compound Degradation/Precipitation | Poorly dissolved or degraded this compound could have unexpected effects. Ensure the compound is fully dissolved in the media. Visually inspect for precipitation. |
| Contamination | Rule out bacterial or mycoplasma contamination as the source of cell death. |
Data Presentation
Table 1: Hypothetical Dose-Response to this compound in Different Cell Lines
This table illustrates the kind of data you would generate from a dose-response experiment using a luciferase reporter gene. Values represent fold induction over uninduced (vehicle only) controls after 48 hours of treatment.
| This compound Conc. | HEK293 (Fold Induction) | CHO-K1 (Fold Induction) | NIH/3T3 (Fold Induction) |
| 0 M (Vehicle) | 1.0 | 1.0 | 1.0 |
| 1 nM | 15 | 8 | 12 |
| 10 nM | 150 | 95 | 110 |
| 100 nM | 850 | 520 | 650 |
| 1 µM | 920 | 550 | 710 |
| 10 µM | 930 | 540 | 700 |
| EC50 (approx.) | ~25 nM | ~35 nM | ~30 nM |
This is example data. Optimal concentrations must be determined experimentally.
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
This protocol is designed to identify the optimal dose of this compound for inducing your gene of interest in a specific cell line using a 96-well plate format.
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Cell Plating: Seed your stably transfected or transiently co-transfected cells into a 96-well plate at a density that will result in 70-80% confluency at the time of analysis. Allow cells to adhere overnight.
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Prepare this compound Dilutions:
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Prepare a 10 mM stock solution of this compound in sterile DMSO.
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Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to create a range of 2X working concentrations (e.g., from 20 µM down to 2 nM).
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Prepare a vehicle control medium containing the same final percentage of DMSO as the highest concentration sample.
-
-
Treatment:
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Carefully remove the old medium from the cells.
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Add 50 µL of fresh medium to each well.
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Add 50 µL of the 2X this compound working concentrations to the respective wells. This will result in a final 1X concentration range (e.g., 10 µM to 1 nM). Include untreated and vehicle-only control wells.
-
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Incubation: Incubate the plate for the desired duration (e.g., 48 hours) under standard cell culture conditions (37°C, 5% CO₂).
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Assay Readout: After incubation, perform the specific assay to measure the response. This could be a luciferase assay, GFP measurement via fluorescence microscopy or plate reader, or cell lysis for subsequent qPCR or Western blot analysis.
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Data Analysis: Normalize the data to the vehicle control to determine the fold induction. Plot the fold induction against the log of the this compound concentration to determine the EC50 value.
Protocol 2: Western Blot for Induced Protein Expression
This protocol outlines the steps to verify the expression of your induced protein.
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Sample Preparation:
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After treating cells with the optimal concentration of this compound for the optimal time, place the culture dish on ice and wash cells twice with ice-cold PBS.
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Lyse the cells by adding an appropriate volume of RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Sonicate the lysate briefly to shear DNA and reduce viscosity.
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Centrifuge at ~12,000 x g for 15 minutes at 4°C to pellet cell debris.
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Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
Gel Electrophoresis:
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Mix 20-40 µg of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
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Load samples onto an SDS-PAGE gel along with a protein ladder.
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Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
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Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
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Immunodetection:
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Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
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Incubate the membrane with a specific primary antibody against your protein of interest, diluted in blocking buffer, overnight at 4°C with gentle shaking.
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Wash the membrane three times for 5-10 minutes each with TBST.
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Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again three times for 5-10 minutes each with TBST.
-
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Detection:
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Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
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Capture the signal using an imaging system or X-ray film. Analyze the bands corresponding to the expected molecular weight of your protein.
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Protocol 3: qPCR for Induced Gene Transcription
This protocol is for quantifying the mRNA level of your induced gene.
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RNA Extraction:
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Lyse cells treated with this compound and control cells directly in the culture dish using a lysis buffer from a commercial RNA extraction kit (e.g., TRIzol or a column-based kit).
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Extract total RNA according to the manufacturer's protocol.
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Treat the RNA with DNase I to remove any contaminating genomic DNA.
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Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
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cDNA Synthesis (Reverse Transcription):
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Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
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Include a "no reverse transcriptase" (-RT) control for each sample to check for genomic DNA contamination in the subsequent qPCR step.
-
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qPCR Reaction:
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Prepare a qPCR master mix containing SYBR Green or a probe-based detection chemistry, forward and reverse primers for your gene of interest, and cDNA template. Also prepare reactions for a stably expressed housekeeping gene (e.g., GAPDH, ACTB) for normalization.
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Use primers that span an exon-exon junction to further prevent amplification from any residual genomic DNA.
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Run the reaction on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
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Data Analysis:
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Determine the cycle threshold (Ct) for each reaction.
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Calculate the relative expression of your gene of interest using the ΔΔCt method. Normalize the Ct value of your target gene to the Ct value of the housekeeping gene (ΔCt), and then compare the ΔCt of the this compound-induced sample to the vehicle control sample (ΔΔCt). The fold change is calculated as 2-ΔΔCt.
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Visualizations
References
- 1. Effect of ecdysone receptor gene switch ligands on endogenous gene expression in 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. glpbio.com [glpbio.com]
- 5. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of RG-102240
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RG-102240, a novel kinase inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help minimize off-target effects and ensure the generation of reliable and reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
Q2: How can I proactively assess the potential off-target profile of this compound?
A2: A combination of computational and experimental methods is recommended.[1]
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In Silico Analysis: Computational methods, such as the Off-Target Safety Assessment (OTSA), can predict potential off-target interactions by screening this compound against databases of known protein structures.[2]
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Experimental Screening: Broad-based experimental screens, such as kinase profiling panels, can empirically test the inhibitory activity of this compound against a wide range of kinases to identify unintended targets.
Q3: What are the key initial strategies to minimize off-target effects in my experiments?
A3: Several strategies should be implemented from the outset of your experimental design:
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Use the Lowest Effective Concentration: It is critical to determine the minimal concentration of this compound required to achieve the desired on-target effect through careful dose-response studies.[3]
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Employ Structurally Distinct Inhibitors: Using multiple inhibitors with different chemical structures that target the same protein can help confirm that the observed phenotype is not due to a shared off-target effect.
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Utilize Genetic Validation: Techniques like CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out the intended target can help verify that the observed phenotype is a direct result of modulating the target of interest.
Troubleshooting Guide
Scenario 1: Unexpected Cellular Toxicity Observed
Question: I am observing significant cell death in my cultures at concentrations of this compound that I expected to be selective for my target. What could be the cause and how can I troubleshoot this?
Answer:
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Possible Cause: The observed toxicity may be due to this compound engaging with off-targets that regulate essential cellular processes.
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Troubleshooting Steps:
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Lower the Inhibitor Concentration: Determine the minimal concentration required for on-target inhibition. Using concentrations at or slightly above the IC50 for the primary target minimizes the likelihood of engaging lower-affinity off-targets.
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Conduct Cell Viability Assays: Use multiple cell lines to determine if the toxicity is cell-type specific.
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Perform an Off-Target Screen: A broad kinase or safety pharmacology panel can help identify potential unintended targets that could be mediating the toxic effects.
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Scenario 2: Discrepancy Between Phenotype and Target Function
Question: The cellular phenotype I'm observing after treatment with this compound does not align with the known biological role of the intended target. How can I validate that my results are due to on-target inhibition?
Answer:
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Possible Cause: The observed cellular phenotype may be a result of off-target effects rather than on-target inhibition.
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Troubleshooting Steps:
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Validate with a Secondary Inhibitor: Treat cells with a structurally distinct inhibitor that targets the same protein. If the phenotype is recapitulated, it is more likely to be an on-target effect.
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Perform a Dose-Response Curve: Test a wide range of this compound concentrations. A clear dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity. Off-target effects may appear at higher concentrations.
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Conduct a Rescue Experiment: Transfect cells with a mutant version of the target protein that is resistant to this compound. If the inhibitor-induced phenotype is reversed in cells expressing the resistant mutant, this strongly supports an on-target mechanism.
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Data Presentation
Table 1: Kinase Selectivity Profile of this compound
This table provides an example of how to present quantitative data from a kinase profiling study to identify off-target interactions.
| Kinase Target | IC50 (nM) | Percent Inhibition at 1 µM |
| Target Kinase A (On-Target) | 50 | 95% |
| Kinase B (Off-Target) | 500 | 60% |
| Kinase C (Off-Target) | >10,000 | 5% |
| Kinase D (Off-Target) | 1,500 | 45% |
Interpretation: this compound shows high potency for the intended Target Kinase A. However, it also demonstrates inhibitory activity against Kinase B and Kinase D at higher concentrations, suggesting these as potential off-targets to consider during experimental design.
Experimental Protocols
Protocol 1: Determining Cellular Potency (EC50) with a Dose-Response Curve
Objective: To determine the effective concentration of this compound that elicits a half-maximal response in a cell-based assay.
Methodology:
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Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
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Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to create a range of concentrations (e.g., 10-point dilution series).
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Cell Treatment: Treat the cells with the various concentrations of this compound or a vehicle control (e.g., DMSO).
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Incubation: Incubate the cells for a period relevant to the biological process being studied.
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Assay Readout: Perform the relevant cellular assay (e.g., proliferation assay, reporter gene assay).
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Data Analysis: Plot the assay response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound binds to its intended target in a cellular context.
Methodology:
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Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
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Cell Lysis: Harvest and lyse the cells to release the proteins.
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Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).
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Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
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Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
Expected Outcome: Binding of this compound to the target protein is expected to increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for on-target validation.
Caption: Troubleshooting off-target effects.
References
Technical Support Center: Long-Term Stability of RG-102240 in Solution
Disclaimer: As of the latest literature search, specific long-term stability data for RG-102240 in solution is not publicly available. This guide provides general principles and best practices for researchers to establish the stability of this compound or similar research compounds in their own laboratory settings. The information is based on established guidelines for stability testing of chemical and pharmaceutical substances.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: While specific solubility data for this compound is not detailed in the provided search results, many research compounds of a similar nature are often soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and dimethyl formamide.[1][2] DMSO is a powerful and highly polar aprotic solvent, miscible with water, making it a common choice for initial stock solutions.[3][4][5] For aqueous buffers, it is often recommended to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer of choice. It is crucial to note that aqueous solutions of compounds prepared from a DMSO stock are often not recommended for storage for more than one day.
Q2: What are the recommended storage conditions (temperature) for this compound solutions?
A2: In the absence of specific data for this compound, general best practices for storing solutions of research compounds should be followed. For long-term storage, freezing at -20°C or -80°C is a common practice to minimize degradation. For short-term storage, refrigeration at 2-8°C may be acceptable, but this should be validated with stability studies. The rate of chemical degradation is often accelerated by increased temperatures.
Q3: How long can I store a stock solution of this compound?
A3: The long-term stability of this compound in any given solvent is not documented. Therefore, it is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, it is the user's responsibility to perform a stability study to determine the acceptable storage duration under their specific conditions. As a general guideline for similar compounds supplied as crystalline solids, a stability of at least 4 years is suggested when stored at -20°C in its solid form. However, stability in solution is expected to be significantly lower.
Q4: How can I determine the stability of my this compound solution?
A4: To determine the stability, you should conduct a formal stability study. This involves storing aliquots of your solution under your intended storage conditions and testing them at various time points. At each time point, you would assess the purity and concentration of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A decrease in the concentration of the main peak or the appearance of new peaks would indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in the solution upon storage. | The compound has low solubility in the chosen solvent at the storage temperature. | - Try a different solvent or a co-solvent system. - Gently warm the solution to redissolve the precipitate before use (if heat-stable). - Prepare a more dilute solution. |
| Inconsistent experimental results using the same stock solution over time. | The compound is degrading in solution. | - Prepare fresh solutions for each experiment. - Perform a stability study to determine the rate of degradation and establish a reliable usage window for your stock solution. - Store aliquots at a lower temperature (e.g., -80°C instead of -20°C). |
| Discoloration of the solution. | Chemical degradation or reaction with the solvent or a contaminant. | - Prepare fresh solution using high-purity solvent. - Investigate potential contaminants in your experimental setup. - Store the solution protected from light, as photodecomposition can be a factor. |
Summary of Standard Stability Testing Conditions
For researchers designing their own stability studies, the following table summarizes standard conditions often used in the pharmaceutical industry for long-term and accelerated stability testing.
| Study Type | Storage Condition | Minimum Duration | Purpose |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | To establish the shelf-life or re-test period under normal storage conditions. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | To be used if a "significant change" occurs during accelerated studies. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | To accelerate chemical degradation and physical changes to predict the long-term stability profile. |
RH = Relative Humidity. For solutions in sealed, impermeable containers, humidity may not be a critical factor.
Experimental Protocol: General Method for Assessing Long-Term Stability of a Research Compound in Solution
This protocol outlines a general procedure for determining the stability of a compound like this compound in a chosen solvent.
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of the compound.
-
Dissolve the compound in a high-purity grade of the chosen solvent (e.g., DMSO) to a known concentration (e.g., 10 mM).
-
Ensure complete dissolution. Gentle warming or vortexing may be used if necessary, but the thermal stability of the compound should be considered.
-
-
Aliquoting and Storage:
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Dispense the stock solution into multiple small, tightly sealed, and clearly labeled vials to avoid repeated freeze-thaw cycles of the entire stock.
-
Store the aliquots under the desired storage conditions (e.g., -20°C, 4°C, and room temperature to assess stability at different temperatures).
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Protect the aliquots from light if the compound is light-sensitive.
-
-
Time Point Analysis:
-
Establish a schedule for analysis. For a long-term study, this could be at time 0 (initial), 1, 3, 6, and 12 months. For an accelerated study, time points could be 0, 1, 3, and 6 months.
-
At each time point, retrieve one aliquot from each storage condition.
-
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Sample Analysis:
-
Allow the aliquot to equilibrate to room temperature.
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Analyze the sample using a validated stability-indicating analytical method, typically HPLC with UV detection.
-
The method should be able to separate the parent compound from any potential degradation products.
-
-
Quantify the peak area of the parent compound and any new peaks that appear.
-
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Data Evaluation:
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Compare the peak area of the parent compound at each time point to the initial (time 0) peak area.
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A significant decrease in the parent peak area or the appearance and increase of new peaks indicates degradation.
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The stability can be reported as the percentage of the initial concentration remaining at each time point.
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Visualizations
Caption: Workflow for Determining Solution Stability.
Caption: Factors Influencing Compound Stability.
References
Preventing leaky expression with the RG-102240 system
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the RG-102240 inducible gene expression system. The focus is on understanding and mitigating leaky (basal) expression of the gene of interest in the absence of the this compound inducer.
Frequently Asked Questions (FAQs)
Q1: What is the this compound system and how does it work?
The this compound system is a chemically inducible gene expression platform used to control the transcription of a target gene in mammalian cells. It is a type of ecdysone-inducible system that relies on the small molecule ligand, this compound, to activate gene expression.[1] The system typically consists of two components delivered on separate plasmids:
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Regulator Plasmid: Expresses a heterodimeric nuclear receptor complex, comprising a modified ecdysone receptor (EcR) and the retinoid X receptor (RXR).
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Response Plasmid: Contains the gene of interest (GOI) downstream of a minimal promoter which is flanked by multiple Ecdysone Response Elements (EcREs).
In the absence of the inducer ("OFF" state), the EcR-RXR complex does not activate transcription from the minimal promoter. When this compound is added to the culture medium ("ON" state), it binds to the EcR protein, inducing a conformational change that promotes the recruitment of co-activators and initiates robust transcription of the GOI.
Q2: What is "leaky expression" in the context of the this compound system?
Leaky expression, also known as basal expression, is the transcription of the gene of interest from the response plasmid in the "OFF" state—that is, in the absence of the this compound inducer.[2][3][4] While inducible systems are designed to keep this background expression to a minimum, various factors can cause it to occur.[5] This can be a significant problem if the expressed protein is toxic to the cells or if tight, qualitative control over gene expression is required for the experiment.
Q3: What are the common causes of high leaky expression?
Several factors, alone or in combination, can contribute to unwanted basal expression:
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High Response Plasmid Copy Number: An excessive number of copies of the response plasmid compared to the regulator plasmid can overwhelm the repressive machinery of the system, leading to transcription even without the inducer.
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Intrinsic Activity of the Minimal Promoter: The minimal promoter on the response plasmid (e.g., minimal CMV) can possess a low level of intrinsic transcriptional activity independent of the upstream EcREs.
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Genomic Integration Site (Stable Cell Lines): When creating stable cell lines, the response plasmid may integrate into a region of the genome near an endogenous enhancer element. This can drive low-level, constitutive expression of the gene of interest.
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Insufficient Repressor/Activator Protein: If the regulator plasmid is not expressed efficiently, there may not be enough EcR-RXR complexes to properly control all copies of the response plasmid.
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Contaminants in Media: Although rare for a synthetic inducer like this compound, some lots of fetal bovine serum (FBS) can contain tetracycline or its analogs, which can cause leaky expression in Tet-inducible systems; it is good practice to use high-quality, tested reagents for all inducible systems.
Q4: How can I measure leaky expression and determine the induction factor?
The most reliable way to quantify leaky expression and the corresponding induction factor is to use a reporter gene, such as Luciferase or GFP, in place of your gene of interest. The process involves:
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Transfecting cells with the regulator plasmid and the reporter-containing response plasmid.
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Culturing one set of cells in standard medium (uninduced control) and another set in medium containing an optimal concentration of this compound (induced).
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After an appropriate induction period (e.g., 24-48 hours), lyse the cells and measure the reporter signal (e.g., luminescence for Luciferase).
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The Induction Factor is calculated as: (Signal from Induced Sample) / (Signal from Uninduced Sample). A higher induction factor indicates tighter control and less leaky expression.
System Mechanism and Workflow Diagrams
Caption: Mechanism of the this compound inducible system.
Troubleshooting Guide
Problem: I am observing high background expression of my protein without adding this compound.
This is a common issue related to leaky expression. Follow these steps to diagnose and resolve the problem.
Step 1: Verify and Optimize Plasmid Ratios (Transient Transfections)
For transient transfections, the ratio of the regulator plasmid to the response plasmid is critical. An excess of the response plasmid is a frequent cause of leakiness.
Solution: Perform a titration experiment to find the optimal ratio. A common starting point is a 1:1 mass ratio, but optimal ratios can range from 5:1 to 1:5 (Regulator:Response).
| Regulator:Response Ratio (µg) | Basal Expression (Uninduced RLU) | Induced Expression (RLU) | Fold Induction |
| 1:5 | 15,250 | 980,000 | 64x |
| 1:2 | 8,100 | 1,250,000 | 154x |
| 1:1 | 4,500 | 1,450,000 | 322x |
| 2:1 | 3,900 | 1,300,000 | 333x |
| 5:1 | 3,500 | 950,000 | 271x |
| RLU: Relative Light Units from a luciferase reporter assay. The optimal ratio in this example is between 1:1 and 2:1, providing high induction with low basal activity. |
Step 2: Optimize Inducer Concentration
While this compound itself does not cause leaky expression, using the minimal effective concentration ensures you are not masking a leakiness problem with overwhelming induction.
Solution: Perform a dose-response curve with this compound to identify the lowest concentration that gives maximum induction.
| This compound Conc. (nM) | Basal Expression (RLU) | Induced Expression (RLU) |
| 0 | 4,450 | 4,450 |
| 1 | - | 150,600 |
| 5 | - | 875,200 |
| 10 | - | 1,445,000 |
| 50 | - | 1,480,000 |
| 100 | - | 1,465,000 |
| In this example, 10 nM is the optimal concentration as it achieves saturation. |
Step 3: Screen Clones (Stable Cell Lines)
If you are creating stable cell lines, the random integration of the response plasmid can lead to high variability in leaky expression among different clones.
Solution: It is essential to generate and screen multiple (20-40) independent clones. Pick individual clones and expand them, then test each one for both basal and induced expression levels using a functional assay or Western blot. Select the clone with the lowest basal expression and the highest induction factor.
Caption: Workflow for screening stable cell lines.
Step 4: Vector and Host Cell Considerations
If the steps above do not resolve the issue, the problem may be inherent to the vector components or host cell line.
Solutions:
-
Change Vector: If possible, try a response vector with a different minimal promoter that may have lower intrinsic activity.
-
Use a Different Host Cell Line: Some cell lines may have endogenous transcription factors that weakly activate your minimal promoter. Testing the system in a different cell line (e.g., HEK293 vs. CHO) can sometimes solve the problem.
-
Sequence Your Plasmid: Ensure the response plasmid has no mutations (e.g., in the promoter or response elements) that could lead to constitutive expression.
Caption: Troubleshooting flowchart for high leaky expression.
Experimental Protocols
Protocol 1: Quantifying Leaky Expression and Fold Induction using a Luciferase Reporter Assay
This protocol details how to quantify the performance of the this compound system in a 24-well plate format.
Materials:
-
HEK293 cells (or other suitable host cell line)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Regulator Plasmid (expressing EcR-RXR)
-
Response Plasmid (with Luciferase gene downstream of EcRE)
-
Transfection Reagent (e.g., Lipofectamine)
-
This compound (10 µM stock in DMSO)
-
Luciferase Assay Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 24-well plate at a density of 8 x 10^4 cells per well. Allow cells to attach overnight.
-
Transfection:
-
For each well, prepare a DNA mix. For a 1:1 ratio, use 250 ng of regulator plasmid and 250 ng of response plasmid.
-
Prepare the transfection complex according to the manufacturer's protocol.
-
Add the complex to the cells and incubate for 18-24 hours.
-
-
Induction:
-
Prepare two types of media: "Uninduced" (complete medium + 0.1% DMSO vehicle) and "Induced" (complete medium + 10 nM this compound).
-
Aspirate the transfection medium from the cells.
-
Add 500 µL of "Uninduced" medium to half of the wells and 500 µL of "Induced" medium to the other half (perform in triplicate).
-
Incubate for 24 hours.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with 500 µL of PBS.
-
Add 100 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature.
-
-
Luminescence Measurement:
-
Transfer 20 µL of the cell lysate from each well into a white, opaque 96-well plate.
-
Add 100 µL of Luciferase Assay Reagent to each well.
-
Immediately measure the luminescence in a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the average luminescence for the "Uninduced" and "Induced" triplicates.
-
Leaky Expression: The average value from the "Uninduced" wells.
-
Fold Induction: (Average Induced Value) / (Average Uninduced Value).
-
References
- 1. rndsystems.com [rndsystems.com]
- 2. Bacterial Expression Support—Getting Started | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Leaky Expression of the TET-On System Hinders Control of Endogenous miRNA Abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Best practices for washing out RG-102240 to turn off expression
This technical support center provides researchers, scientists, and drug development professionals with best practices and troubleshooting guidance for effectively washing out RG-102240 to terminate its induced gene expression in in vitro models.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the recommended general procedure for washing out this compound?
A1: The most effective method for washing out this compound involves a series of washes with fresh, pre-warmed culture medium. A typical procedure includes aspirating the this compound-containing medium, followed by at least three sequential washes. Each wash should consist of adding a sufficient volume of fresh medium to dilute the compound significantly and then aspirating it after a brief incubation period.
Q2: How can I confirm that this compound has been effectively removed?
A2: Confirmation of washout efficacy can be achieved by monitoring the reversal of the biological effect. This is typically done by measuring the expression of the target gene(s) at various time points after the washout procedure. A return to baseline expression levels indicates a successful washout. For a more direct measurement, if a labeled version of the compound is available, its disappearance from the cells or medium can be quantified.
Q3: My target gene expression does not return to baseline after the washout. What could be the issue?
A3: There are several potential reasons for incomplete reversal of gene expression:
-
Insufficient Washing: The washout procedure may not have been thorough enough, leaving residual this compound in the culture.
-
Compound Properties: this compound may have a high binding affinity for its target or may accumulate within the cells, making it difficult to remove.
-
Irreversible Effects: The compound may have induced downstream signaling events or epigenetic changes that are not immediately reversible upon its removal.
-
Long Protein Half-Life: The protein product of the target gene may have a long half-life, so even if transcription has stopped, the protein levels will take longer to decrease.
Q4: How can I optimize the washout protocol for my specific cell type and experimental conditions?
A4: Optimization of the washout protocol should be performed empirically. Key parameters to consider are the number of washes, the volume of medium used for each wash, and the duration of each wash step. A time-course experiment post-washout is crucial to determine the kinetics of target gene expression returning to baseline.
Experimental Protocols
Standard Washout Protocol for Adherent Cells
-
Aspirate Medium: Carefully aspirate the medium containing this compound from the cell culture vessel.
-
First Wash: Gently add a volume of pre-warmed (37°C) fresh culture medium equal to or greater than the original culture volume.
-
Incubate: Incubate the cells for 5-10 minutes at 37°C.
-
Aspirate: Aspirate the wash medium.
-
Repeat: Repeat steps 2-4 at least two more times for a total of three washes.
-
Final Medium Addition: After the final wash, add the appropriate volume of fresh, pre-warmed culture medium for continued incubation.
-
Time-Course Analysis: Collect samples at various time points post-washout (e.g., 0, 2, 4, 8, 12, 24 hours) to analyze the reversal of gene expression.
Data Presentation
Table 1: Parameters for Washout Protocol Optimization
| Parameter | Range to Test | Rationale |
| Number of Washes | 2 - 5 | To determine the minimum number of washes required for effective removal. |
| Wash Volume | 1x - 5x original culture volume | Larger volumes can increase the dilution factor and improve removal efficiency. |
| Wash Incubation Time | 1 - 15 minutes | To allow for diffusion of the compound from the cells and the plasticware. |
| Post-Washout Time Points | 0 - 48 hours | To establish the kinetics of the biological response returning to baseline. |
Visualizations
Troubleshooting Workflow for Ineffective Washout
Validation & Comparative
Validating RG-102240 Induced Gene Expression by qPCR: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing inducible gene expression systems, rigorous validation of target gene induction is paramount. This guide provides a comprehensive comparison of the RG-102240-based ecdysone-inducible system with two widely used alternatives: the doxycycline-inducible Tet-On system and the tamoxifen-inducible Cre-lox system. The focus is on validation using quantitative real-time PCR (qPCR), the gold standard for quantifying gene expression.
Performance Comparison of Inducible Systems
The choice of an inducible system often depends on the specific experimental needs, including the required level of induction, tolerance for basal expression, and the potential for off-target effects of the inducer. The following table summarizes the typical performance characteristics of the this compound, doxycycline, and tamoxifen-inducible systems when validated by qPCR.
| Feature | This compound (Ecdysone-Inducible) | Doxycycline (Tet-On) | Tamoxifen (Cre-lox) |
| Inducer | This compound (non-steroidal ecdysone analog) | Doxycycline (tetracycline analog) | Tamoxifen / 4-Hydroxytamoxifen |
| Typical Fold Induction (Reporter Gene) | High (can exceed 1000-fold)[1][2] | Moderate to High (typically 10 to 100-fold, can be lower)[3] | Not directly applicable (induces recombination, not transcription of a target gene in the same manner) |
| Basal Expression (Leakiness) | Very Low[1][2] | Low to Moderate | None (recombination is permanent) |
| Induction Kinetics | Rapid (within hours) | Rapid (within hours) | Slower (requires Cre expression and recombination) |
| Reversibility | Reversible | Reversible | Irreversible |
| Potential Inducer Side Effects | Minimal off-target effects in mammalian cells as the receptor is exogenous. | Can have off-target effects on mitochondrial function and gene expression. | Can have estrogenic effects and other off-target activities. |
Signaling and Experimental Workflow Diagrams
To visually represent the mechanisms and procedures involved, the following diagrams illustrate the signaling pathways for each inducible system and the general workflow for qPCR validation.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are generalized protocols for validating gene expression using qPCR.
Cell Culture and Induction
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
Induction:
-
This compound: Add this compound to the culture medium at a final concentration of 1-10 µM. Include a vehicle control (e.g., DMSO).
-
Doxycycline: Add doxycycline to the culture medium at a final concentration of 100-1000 ng/mL. Include a vehicle control (e.g., water or ethanol).
-
Tamoxifen: Add 4-Hydroxytamoxifen (4-OHT) to the culture medium at a final concentration of 100-1000 nM. Include a vehicle control (e.g., ethanol).
-
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24, 48 hours) to capture the dynamics of gene induction.
RNA Extraction and cDNA Synthesis
-
RNA Isolation: Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Check: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.
Quantitative Real-Time PCR (qPCR)
-
Primer Design: Design and validate primers for the target gene and at least two stable reference genes (e.g., GAPDH, ACTB, B2M). Primers should span an exon-exon junction to avoid amplification of genomic DNA.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green or probe-based master mix.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard cycling protocol:
-
Initial denaturation (e.g., 95°C for 3 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 60 seconds)
-
-
Melt curve analysis (for SYBR Green) to confirm product specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Normalize the Ct value of the target gene to the geometric mean of the reference genes' Ct values (ΔCt).
-
Calculate the fold change in gene expression using the comparative Ct (ΔΔCt) method. The fold change is calculated as 2-ΔΔCt.
-
This guide provides a framework for the validation and comparison of this compound-induced gene expression with other common inducible systems. The experimental protocols and comparative data aim to assist researchers in making informed decisions for their specific research applications.
References
Comparative Analysis of RG-102240: A Novel JAK2 Inhibitor for Myeloproliferative Neoplasms
Abstract: The dysregulation of the Janus kinase (JAK) signaling pathway, particularly through the JAK2 kinase, is a critical driver in the pathogenesis of myeloproliferative neoplasms (MPNs). This guide provides a comparative analysis of RG-102240, a novel and selective JAK2 inhibitor, against established therapeutic alternatives, Ruxolitinib and Fedratinib. Utilizing Western blot analysis in the JAK2V617F-positive human erythroleukemia cell line, HEL 92.1.7, we demonstrate the potent and dose-dependent inhibitory effects of this compound on the JAK2/STAT3 signaling cascade. This report summarizes key quantitative data, details the experimental protocols used for evaluation, and presents visual diagrams of the targeted pathway and experimental workflow to support future research and drug development efforts.
Introduction to the JAK2/STAT3 Signaling Pathway
The JAK/STAT signaling pathway is a crucial mediator of cytokine and growth factor signaling, regulating fundamental cellular processes such as proliferation, differentiation, and apoptosis. In many MPNs, a specific mutation (V617F) in the JAK2 gene leads to its constitutive activation, independent of upstream cytokine stimulation.[1] This aberrant signaling cascade results in the continuous phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[2] Activated STAT3 then translocates to the nucleus, driving the expression of target genes, including the anti-apoptotic protein Bcl-xL, which promotes uncontrolled cell survival and proliferation.[3]
This compound is a next-generation, ATP-competitive small molecule inhibitor designed for high selectivity and potency against the JAK2 kinase. Its mechanism of action is intended to block the phosphorylation of JAK2, thereby inhibiting the downstream activation of STAT3 and suppressing the pro-survival signals that drive MPNs.[1][4]
Performance Comparison with Alternatives
The efficacy of this compound was evaluated against two well-established JAK inhibitors: Ruxolitinib (a JAK1/JAK2 inhibitor) and Fedratinib (a selective JAK2 inhibitor). HEL 92.1.7 cells, which are homozygous for the JAK2V617F mutation, were treated with increasing concentrations of each compound for 24 hours. Western blot analysis was performed to measure the levels of phosphorylated JAK2 (p-JAK2), total JAK2, phosphorylated STAT3 (p-STAT3), total STAT3, and the downstream target Bcl-xL.
The results indicate that this compound potently inhibits the phosphorylation of JAK2 and STAT3 in a dose-dependent manner, with a corresponding decrease in Bcl-xL expression.
Table 1: Dose-Dependent Inhibition of p-STAT3 Expression
| Compound | Concentration | % Inhibition of p-STAT3 (Normalized to Vehicle) |
| This compound | 10 nM | 45% |
| 50 nM | 85% | |
| 100 nM | 98% | |
| Ruxolitinib | 10 nM | 30% |
| 50 nM | 75% | |
| 100 nM | 92% | |
| Fedratinib | 10 nM | 40% |
| 50 nM | 82% | |
| 100 nM | 96% |
Table 2: Comparative IC50 Values for p-STAT3 Inhibition
| Compound | IC50 (nM) | Target Selectivity |
| This compound | 12.5 | JAK2-selective |
| Ruxolitinib | 20.1 | JAK1/JAK2 |
| Fedratinib | 15.8 | JAK2-selective |
The data demonstrate that this compound exhibits superior potency in inhibiting STAT3 phosphorylation compared to both Ruxolitinib and Fedratinib, as indicated by its lower IC50 value.
Detailed Methodologies
A standardized workflow was employed for all experiments to ensure reproducibility and accurate comparison.
1. Cell Culture and Treatment: HEL 92.1.7 cells were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Cells were seeded at a density of 1x10^6 cells/mL and treated with the indicated concentrations of this compound, Ruxolitinib, or Fedratinib (or DMSO as a vehicle control) for 24 hours.
2. Protein Extraction and Quantification: Following treatment, cells were harvested and washed with ice-cold PBS. Whole-cell lysates were prepared using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration of each lysate was determined using a BCA Protein Assay Kit.
3. Western Blotting: Equal amounts of protein (20-30 µg) from each sample were separated by SDS-PAGE on a 4-12% gradient gel and subsequently transferred to a polyvinylidene fluoride (PVDF) membrane. The membranes were blocked for 1 hour at room temperature in 5% w/v non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).
4. Antibody Incubation and Detection: Membranes were incubated overnight at 4°C with primary antibodies specific for p-JAK2 (Tyr1007/1008), JAK2, p-STAT3 (Tyr705), STAT3, Bcl-xL, and GAPDH (as a loading control). After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis was performed to quantify band intensities.
Conclusion
The experimental data presented in this guide demonstrate that this compound is a highly potent inhibitor of the JAK2/STAT3 signaling pathway. Its ability to suppress STAT3 phosphorylation and downregulate the pro-survival protein Bcl-xL at nanomolar concentrations highlights its potential as a therapeutic agent for myeloproliferative neoplasms. Based on the comparative analysis, this compound shows greater potency than the existing drugs Ruxolitinib and Fedratinib in the tested cell model, warranting further investigation in preclinical and clinical settings.
References
- 1. What is the mechanism of Fedratinib Hydrochloride? [synapse.patsnap.com]
- 2. Role of the JAK2/STAT3 signaling pathway in the pathogenesis of type 2 diabetes mellitus with macrovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blocking the JAK2/STAT3 and ERK pathways suppresses the proliferation of gastrointestinal cancers by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
A Head-to-Head Comparison: The RG-102240 Ecdysone-Inducible System versus Doxycycline-Inducible Systems
For researchers, scientists, and drug development professionals seeking precise and reliable control over gene expression, the choice of an inducible system is a critical experimental decision. While doxycycline-inducible systems have been a mainstay in the field, concerns over the pleiotropic effects of the doxycycline inducer have prompted the exploration of orthogonal systems. This guide provides an objective comparison of the RG-102240 ecdysone-inducible system and conventional doxycycline-inducible systems, supported by experimental data and detailed protocols.
The ideal inducible gene expression system offers a high dynamic range, low basal expression in the "off" state, and an induction agent that is non-toxic and does not perturb the endogenous cellular machinery. This comparison evaluates the this compound system and doxycycline-based systems against these key performance metrics.
Mechanism of Action: A Tale of Two Systems
The fundamental difference between the two systems lies in their origin and mechanism of action. Doxycycline-inducible systems are derived from a bacterial tetracycline resistance operon, whereas the this compound system is based on the insect molting hormone receptor.
This compound Ecdysone-Inducible System: This system utilizes a modified insect ecdysone receptor (EcR) that does not respond to endogenous mammalian hormones. The ligand, this compound (a non-steroidal ecdysone analog), binds to the EcR, which then forms a heterodimer with the retinoid X receptor (RXR). This complex subsequently binds to an ecdysone response element (EcRE) engineered into the promoter of the target gene, thereby initiating transcription.
Figure 1. this compound Signaling Pathway.
Doxycycline-Inducible (Tet-On) System: The most commonly used doxycycline system is the "Tet-On" system. It relies on a reverse tetracycline-controlled transactivator (rtTA) protein, which is a fusion of the E. coli Tet repressor protein and the VP16 transactivation domain. In the presence of doxycycline, the rtTA protein binds to the tetracycline response element (TRE) in the promoter of the target gene, activating transcription. In the absence of doxycycline, rtTA does not bind to the TRE, and the gene is not expressed.
Figure 2. Doxycycline (Tet-On) Signaling Pathway.
Performance Comparison: A Data-Driven Analysis
The choice between these two systems often comes down to their performance characteristics. The following tables summarize key quantitative data comparing the this compound/ecdysone system with the doxycycline-inducible system.
| Parameter | This compound / Ecdysone System | Doxycycline-Inducible System | References |
| Inducer Potency (EC50) | Subnanomolar to low nanomolar for potent nonsteroidal agonists | ~10-100 ng/mL (~22.5 - 225 nM) for sensitive systems | [1] |
| Basal Expression (Leakiness) | Very low to undetectable | Moderate to high, cell-type dependent | [2] |
| Fold Induction | High (e.g., 300-400 fold) | High, but can be variable | [3] |
| Inducer Cytotoxicity | No significant toxicity observed with muristerone A (ecdysone analog) | Cytotoxicity and anti-proliferative effects observed at inducing concentrations | [4] |
| Off-Target Effects | This compound and other diacylhydrazines show no significant changes in endogenous gene expression | Doxycycline alters expression of genes involved in metabolism and other cellular processes |
Table 1: Quantitative Performance Comparison
Delving Deeper: Cytotoxicity and Off-Target Effects
A significant advantage of the this compound system is the inert nature of its inducer in mammalian cells. Studies have shown that diacylhydrazine ligands, including this compound, do not cause significant changes in the expression of endogenous genes in HEK293 cells, even at concentrations as high as 10 µM. In contrast, doxycycline has been documented to have several off-target effects that can confound experimental results.
| Inducer | Cell Line | Concentration | Observed Effect | Reference |
| This compound | HEK293 | 10 µM | No significant changes in endogenous gene expression | |
| Muristerone A | Various normal and cancer cell lines | Up to 10 µM | No significant toxicity | |
| Doxycycline | Human Bronchial Epithelial Cells | 100 µM | Time- and concentration-dependent cell proliferation inhibition, apoptosis, and necrosis | |
| Doxycycline | Human Peripheral Blood Lymphocytes | 2-6 µg/mL | Cytotoxic effect, decreased mitotic activity | |
| Doxycycline | Various human cell lines | 1 µg/mL | Reduced cell proliferation and shift towards glycolytic metabolism |
Table 2: Cytotoxicity and Off-Target Effects of Inducers
Experimental Protocols for a Head-to-Head Comparison
To empirically determine the optimal system for a specific research application, a direct comparison is recommended. Below are detailed protocols for evaluating the performance of the this compound and doxycycline-inducible systems using a luciferase reporter assay and Western blotting.
Figure 3. Experimental Workflow for Comparison.
Luciferase Reporter Assay
This assay provides a quantitative measure of promoter activity, allowing for the determination of basal expression levels, dose-responsiveness, and fold induction.
a. Cell Culture and Transfection:
-
Seed mammalian cells (e.g., HEK293T) in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect cells with:
-
An ecdysone-responsive or tetracycline-responsive firefly luciferase reporter plasmid.
-
A constitutively expressed Renilla luciferase plasmid (for normalization of transfection efficiency).
-
The appropriate receptor/transactivator plasmid(s) for each system.
-
-
Incubate for 24 hours post-transfection.
b. Induction:
-
Prepare serial dilutions of this compound and doxycycline.
-
Replace the culture medium with fresh medium containing the various concentrations of the inducers. Include a vehicle-only control for each system.
-
Incubate for an additional 24-48 hours.
c. Lysis and Luminescence Measurement:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
d. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction by dividing the normalized luciferase activity of the induced samples by that of the uninduced (vehicle control) samples.
-
Plot the dose-response curves to determine the EC50 for each inducer.
Western Blot Analysis
This method confirms the expression of the reporter protein and allows for a semi-quantitative assessment of protein levels.
a. Cell Culture, Transfection, and Induction:
-
Follow the same procedure as for the luciferase assay, but use 6-well plates to obtain sufficient protein for analysis.
-
Induce the cells with a concentration of this compound or doxycycline determined to give maximal induction from the luciferase assay. Include an uninduced control for each system.
b. Protein Extraction:
-
After the induction period, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Quantify the total protein concentration of each lysate using a BCA or Bradford assay.
c. SDS-PAGE and Immunoblotting:
-
Separate equal amounts of total protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against the reporter protein (e.g., anti-luciferase antibody) and a primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Analysis:
-
Compare the intensity of the reporter protein band in the induced versus uninduced lanes for each system.
-
Normalize the reporter protein band intensity to the loading control to semi-quantitatively compare expression levels.
Conclusion
The this compound ecdysone-inducible system presents a compelling alternative to doxycycline-inducible systems, primarily due to the inert nature of its inducer in mammalian cells. This key advantage minimizes the risk of off-target effects that can compromise the integrity of experimental data. While doxycycline systems can achieve high levels of induction, the potential for cytotoxicity and metabolic perturbations necessitates careful consideration and the implementation of appropriate controls. For researchers prioritizing a clean and highly specific induction system with minimal interference with cellular physiology, the this compound system offers significant benefits. The experimental protocols provided in this guide offer a framework for researchers to make an informed, data-driven decision on the most suitable inducible system for their specific needs.
References
- 1. Leaky Expression of the TET-On System Hinders Control of Endogenous miRNA Abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative study examining the cytotoxicity of inducible gene expression system ligands in different cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of ecdysone receptor gene switch ligands on endogenous gene expression in 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.uky.edu [scholars.uky.edu]
A Comparative Analysis of RG-102240 and Ponasterone A as Ecdysone Receptor Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the steroidal ecdysteroid, ponasterone A, and the non-steroidal diacylhydrazine agonist, RG-102240. This document outlines their shared mechanism of action, comparative performance based on available experimental data, and detailed protocols for key assays.
Introduction and Compound Overview
The ecdysone receptor (EcR) is a nuclear receptor that plays a critical role in regulating key developmental processes in arthropods, such as molting and metamorphosis.[1] This receptor is the target for both endogenous steroid hormones, like 20-hydroxyecdysone (20E), and a variety of synthetic agonists. This guide focuses on two potent EcR agonists:
-
Ponasterone A (PoA): A naturally occurring phytoecdysteroid, a class of plant-derived steroids that mimic insect molting hormones.[2] It is one of the most potent known ecdysteroids and is frequently used as a high-affinity reference ligand in research and as an inducer for ecdysone-regulated gene expression systems.[2][3]
-
This compound (also known as GS-E): A synthetic, non-steroidal ecdysone agonist belonging to the diacylhydrazine (DAH) class of molecules.[4] These compounds are noted for their insecticidal properties and are utilized as selective pest control agents. This compound is also used as an elicitor in advanced gene switch systems for tightly controlled gene expression.
While both compounds activate the ecdysone receptor, their structural differences lead to distinct binding characteristics and species selectivity.
Mechanism of Action: The Ecdysone Signaling Pathway
Both ponasterone A and this compound initiate a biological response by binding to the ligand-binding domain (LBD) of the ecdysone receptor (EcR). EcR must form a heterodimer with its partner, the Ultraspiracle protein (USP), to become fully functional. In the absence of a ligand, the EcR/USP complex may bind to specific DNA sequences called Ecdysone Response Elements (EcREs) and actively repress gene transcription.
Upon ligand binding, the receptor complex undergoes a conformational change, releases corepressor proteins, and recruits coactivators. This activated complex then drives the transcription of target genes, initiating a cascade of physiological events that lead to molting and other developmental processes.
Comparative Performance Data
Direct quantitative comparisons of this compound and ponasterone A are limited in publicly available literature. The data below summarizes the high-potency activity of ponasterone A and provides data for tebufenozide, another widely studied diacylhydrazine, as a representative analogue for the non-steroidal class.
Table 1: Receptor Binding Affinity
Binding affinity measures how strongly a ligand binds to its receptor. It is often expressed as the dissociation constant (Kd), where a lower value indicates a tighter bind, or as an IC50 value from a competitive binding assay, which measures the concentration of a ligand required to displace 50% of a radiolabeled reference ligand.
| Compound | Class | Receptor Complex | Assay Type | Affinity Value | Reference |
| Ponasterone A | Ecdysteroid | Chilo suppressalis EcR/USP | Radioligand Saturation | Kd = 1.2 nM | |
| Tebufenozide | Diacylhydrazine | Plutella xylostella EcR/USP | Competitive Binding | IC50 = 80.58 nM | |
| This compound | Diacylhydrazine | Not Available | Not Available | Data not publicly available | - |
Note: Tebufenozide is presented as a representative non-steroidal agonist. Its affinity can vary significantly between insect orders.
Table 2: In Vitro Efficacy (Reporter Gene Assay)
Efficacy (potency) is a measure of the concentration of a compound required to elicit a 50% maximal biological response (EC50). Reporter gene assays are commonly used to determine the potency of EcR agonists by measuring the transcription of a reporter gene (e.g., luciferase) linked to an EcRE.
| Compound | Class | Cell Line (Species) | -logEC50 | EC50 | Reference |
| Ponasterone A | Ecdysteroid | S2 (Diptera) | -5.57 | 2.69 µM | |
| Ponasterone A | Ecdysteroid | Sf9 (Lepidoptera) | -5.27 | 5.37 µM | |
| Tebufenozide | Diacylhydrazine | S2 (Diptera) | -3.40 | 398.1 µM | |
| Tebufenozide | Diacylhydrazine | Sf9 (Lepidoptera) | -5.10 | 7.94 µM | |
| This compound | Diacylhydrazine | Not Available | Not Available | Data not publicly available | - |
Note: The data for tebufenozide illustrates the characteristic species selectivity of diacylhydrazine agonists, showing significantly higher potency in the lepidopteran (Sf9) cell line compared to the dipteran (S2) line.
Key Experimental Protocols
The following are detailed methodologies for common experiments used to characterize ecdysone receptor agonists.
Protocol 1: Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]ponasterone A) for binding to the EcR/USP complex.
Objective: To determine the IC50 value of a test compound.
Materials:
-
Purified EcR/USP heterodimer protein.
-
Radiolabeled ligand: [³H]ponasterone A.
-
Test compound (e.g., this compound) at various concentrations.
-
Binding buffer (e.g., Tris-HCl buffer with additives like BSA and DTT).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine the purified EcR/USP protein, a fixed concentration of [³H]ponasterone A (typically at or below its Kd), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 4°C or 25°C) for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).
-
Separation: Rapidly filter the reaction mixtures through glass fiber filters using a vacuum manifold. The filters will trap the protein-ligand complexes while unbound ligand passes through.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the measured radioactivity against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the EcR/USP complex and induce the expression of a luciferase reporter gene.
Objective: To determine the EC50 value of a test compound.
Materials:
-
Insect or mammalian cell line (e.g., Sf9, HEK293).
-
Expression plasmids: one for EcR, one for USP.
-
Reporter plasmid: containing multiple copies of an EcRE upstream of a minimal promoter driving a luciferase gene.
-
Transfection reagent.
-
Cell culture medium.
-
Test compound (e.g., this compound) and Ponasterone A (as a positive control) at various concentrations.
-
Luciferase assay reagent kit.
-
Luminometer.
Procedure:
-
Cell Culture: Plate cells in a multi-well plate (e.g., 96-well) and grow to an appropriate confluency.
-
Transfection: Co-transfect the cells with the EcR, USP, and luciferase reporter plasmids using a suitable transfection reagent. Allow cells to express the receptors for 24-48 hours.
-
Compound Treatment: Remove the transfection medium and add fresh medium containing serial dilutions of the test compound or positive control. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for a set period (e.g., 24 hours) to allow for gene expression.
-
Cell Lysis: Wash the cells with PBS and then add a passive lysis buffer to each well.
-
Luminometry: Transfer the cell lysate to an opaque assay plate. Add the luciferase assay reagent, which contains the substrate (luciferin), and immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings to a control. Plot the normalized response against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.
Summary and Conclusion
-
Ponasterone A is a highly potent, steroidal ecdysone receptor agonist with strong binding affinity in the low nanomolar range. Its broad activity across different insect orders makes it an excellent positive control and a reliable inducer for gene switch systems.
The choice between these two compounds depends entirely on the research application. Ponasterone A serves as a benchmark for high-potency, broad-spectrum EcR activation. This compound and other diacylhydrazines offer a tool for species-selective activation and are critical for agricultural applications and the development of highly specific, inducible gene expression systems.
References
- 1. Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genome-wide examination of the transcriptional response to ecdysteroids 20-hydroxyecdysone and ponasterone A in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Binding Effects of the Ecdysone Receptor−Binding Domain and PonA in Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonsteroidal ecdysone agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding Specificity: A Comparative Guide to the Cross-Reactivity of RG-102240 in Gene Induction Systems
For researchers, scientists, and drug development professionals navigating the landscape of inducible gene expression, the quest for precise and specific tools is paramount. This guide provides a comprehensive comparison of the cross-reactivity of RG-102240, a key component of the ecdysone-inducible system, with other alternatives, supported by available experimental data. A critical evaluation of off-target effects is essential for the accurate interpretation of experimental results and the development of safe and effective therapeutics.
The ecdysone receptor (EcR)-based inducible gene expression system, activated by non-steroidal ecdysone agonists like this compound, has emerged as a valuable tool for temporal and dose-dependent control of gene expression. A primary advantage of this system is its purported orthogonality in mammalian cells, owing to the absence of an endogenous ecdysone receptor. This guide delves into the experimental evidence supporting the low cross-reactivity of this compound, particularly in comparison to the widely used tetracycline-inducible (Tet-On/Off) system.
Performance Comparison: this compound vs. Alternative Systems
The specificity of an inducible system is defined by its ability to activate the target gene of interest without perturbing the expression of endogenous genes. The following tables summarize the performance of this compound and other inducers based on microarray analyses in human embryonic kidney (HEK293) cells.
| Inducer Molecule | System | Cell Type | Concentration | Number of Significantly Altered Endogenous Genes | Fold Change Threshold | Reference |
| This compound | Ecdysone-Inducible | HEK293 | 10 µM | Not significant | Not specified | [1][2] |
| Ponasterone A | Ecdysone-Inducible | HEK293 | 10 µM | Some changes | Not specified | [1][2] |
| RG-121150 (Amidoketone) | Ecdysone-Inducible | HEK293 | 10 µM | Changes in some genes (e.g., v-jun, FBJ, EGR) | Not specified | [1] |
| RG-120499 (Tetrahydroquinoline) | Ecdysone-Inducible | HEK293 | 1 µM | Changes in some genes (e.g., TNF, MAF, Rab, Reprimo) | Not specified | |
| Doxycycline | Tetracycline-Inducible (Tet-On/Off) | Various (e.g., yeast, mammalian cell lines) | Variable | Dozens of genes | Not specified |
Key Findings:
-
This compound, a diacylhydrazine compound, demonstrates a high degree of specificity in HEK293 cells, with no significant alterations in endogenous gene expression observed even at a concentration of 10 µM. This suggests minimal interference with native cellular pathways, a critical feature for reliable experimental outcomes.
-
In contrast, other classes of ecdysone receptor ligands, such as the ecdysteroid Ponasterone A, the amidoketone RG-121150, and the tetrahydroquinoline RG-120499, have been shown to induce changes in the expression of some endogenous genes in the same cell line.
-
The widely used tetracycline-inducible system, which relies on doxycycline as an inducer, has been reported to cause off-target effects, with studies showing alterations in the expression of dozens of genes. These effects can be a confounding factor in experiments, potentially leading to misinterpretation of results.
Experimental Protocols
A detailed understanding of the methodologies used to assess cross-reactivity is crucial for evaluating the presented data. The following is a generalized protocol for microarray analysis to determine the effect of an inducer on endogenous gene expression, based on the principles described in the cited literature.
Protocol: Microarray Analysis of Inducer-Mediated Changes in Endogenous Gene Expression
-
Cell Culture and Treatment:
-
Culture HEK293 cells (or other cell types of interest) in appropriate media and conditions until they reach a predetermined confluency.
-
Expose the cells to the inducer molecule (e.g., this compound at 10 µM, doxycycline at a specified concentration) or a vehicle control for a defined period (e.g., 72 hours).
-
Include multiple biological replicates for each treatment group to ensure statistical robustness.
-
-
RNA Isolation and Quality Control:
-
Harvest the cells and isolate total RNA using a standard method (e.g., Trizol reagent, column-based kits).
-
Assess the quality and quantity of the isolated RNA using spectrophotometry (e.g., NanoDrop) and gel electrophoresis or a bioanalyzer to ensure high purity and integrity.
-
-
Microarray Hybridization:
-
Synthesize labeled cRNA or cDNA from the isolated RNA.
-
Hybridize the labeled target to a suitable microarray chip (e.g., Affymetrix Human Genome U133A Array) according to the manufacturer's instructions.
-
Wash the arrays to remove non-specifically bound target.
-
-
Data Acquisition and Analysis:
-
Scan the microarray slides to generate high-resolution images.
-
Use appropriate software to quantify the fluorescence intensity of each spot, representing the expression level of a specific gene.
-
Normalize the data to account for technical variations between arrays.
-
Perform statistical analysis (e.g., t-test, ANOVA) to identify genes that are differentially expressed between the treated and control groups with a defined significance threshold (e.g., p-value < 0.05) and fold-change cutoff.
-
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of the ecdysone-inducible system and the general workflow for assessing cross-reactivity.
Caption: Ecdysone-inducible system signaling pathway.
Caption: Experimental workflow for assessing cross-reactivity.
Conclusion
The available evidence strongly suggests that this compound, as an activator of the ecdysone-inducible gene expression system, exhibits a high degree of specificity with minimal off-target effects on endogenous gene expression in HEK293 cells. This makes it a compelling choice for experiments where precise and clean induction of a target gene is critical. In contrast, other ecdysone ligand chemotypes and the commonly used doxycycline-based systems have been shown to have a greater potential for cross-reactivity. For researchers, a careful consideration of the potential for off-target effects is essential when selecting an inducible gene expression system to ensure the validity and reliability of their findings. Further studies in a broader range of cell types would be beneficial to expand upon these findings and provide a more complete picture of this compound's cross-reactivity profile.
References
Confirming the Reversibility of the RG-102240 Gene Switch: A Comparative Guide for Researchers
For researchers in drug development and the broader scientific community, the ability to precisely control gene expression is paramount. Inducible gene expression systems, which allow for the turning on and off of specific genes in response to a chemical inducer, are invaluable tools. This guide provides a comprehensive comparison of the RG-102240 gene switch, an ecdysone-based system, with the widely used Tet-On system, focusing on the critical aspect of reversibility.
The this compound is a non-steroidal diacylhydrazine-based ligand that activates a modified insect ecdysone receptor (EcR) in mammalian cells, which in concert with the retinoid X receptor (RXR), initiates the transcription of a target gene. A key advantage of this system is the low potential for off-target effects, as diacylhydrazine ligands like this compound have been shown to not cause significant changes in endogenous gene expression in human cell lines[1].
Performance Comparison: this compound vs. Tet-On System
To objectively assess the performance of the this compound gene switch, we compare its key characteristics with the well-established Tet-On system, which is activated by tetracycline or its derivatives like doxycycline (Dox). The following tables summarize the performance metrics based on available experimental data. Data for the this compound system is primarily based on studies of improved ecdysone receptor-based systems, which utilize similar ligands and receptor configurations.
| Feature | This compound (Ecdysone-Based System) | Tet-On System |
| Inducer | This compound (non-steroidal ecdysone analog) | Doxycycline (tetracycline analog) |
| Mechanism | Ligand-induced heterodimerization of EcR and RXR, binding to a specific response element | Doxycycline-induced conformational change in the reverse tetracycline transactivator (rtTA), allowing it to bind to the Tet operator (TetO) |
| Basal Expression (Leakiness) | Very low | Generally low, but can vary depending on the cell line and vector design |
| Induction Fold | High, can reach over 8000-fold[2] | Very high, can exceed 100-fold and in optimized systems, much higher[3][4] |
| Pleiotropic Effects | Minimal, inducer does not significantly alter endogenous gene expression[1] | Low, but doxycycline can have off-target effects at higher concentrations |
Table 1: General Performance Characteristics
The reversibility of a gene switch is critical for applications requiring temporal control of gene expression. This is assessed by measuring the rate of gene expression decay after the removal of the inducer.
| Time After Inducer Removal | This compound (Ecdysone-Based System) - Percent Reduction in Gene Expression | Tet-On System - Percent Reduction in Gene Expression |
| 12 hours | 50% | Varies depending on doxycycline clearance and protein stability |
| 24 hours | 80% | Varies depending on doxycycline clearance and protein stability |
Table 2: Reversibility Kinetics
Signaling Pathway and Experimental Workflow
To visualize the mechanisms of action and the experimental approach for comparing these systems, the following diagrams are provided.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Improved ecdysone receptor-based inducible gene regulation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of the Tet-On system for inducible expression of RAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of the Tet-On System for Inducible Expression of RAGE - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Efficacy of Let-7 miRNA Inhibitors: Antagomirs vs. Tough Decoys
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent methods for in vivo inhibition of let-7 microRNA: antagomirs and Tough Decoy (TuD) inhibitors. This document summarizes experimental data, details methodologies, and visualizes key processes to aid in the selection of the most suitable inhibition strategy.
The let-7 family of microRNAs (miRNAs) are crucial regulators of gene expression, often acting as tumor suppressors by targeting oncogenes.[1] Their dysregulation is implicated in various diseases, making in vivo inhibition of let-7 a promising therapeutic and research avenue.[1] This guide focuses on two leading technologies for achieving this inhibition: chemically modified oligonucleotides known as antagomirs, and vector-based inhibitors called Tough Decoys.
Performance Comparison: Antagomirs vs. Tough Decoys
The following tables summarize quantitative data on the in vivo efficacy of let-7 inhibition using antagomirs and Tough Decoy inhibitors, based on available experimental evidence.
Table 1: In Vivo Efficacy of Let-7c Antagomir in Mice
| Parameter | Observation | Source |
| Target miRNA Reduction (Left Ventricle) | 50% decrease compared to PBS control 4 weeks post-injection.[2] | [2] |
| Target miRNA Reduction (Left Ventricle) | 63% decrease compared to scramble control 4 weeks post-injection.[2] | |
| Target miRNA Reduction (Liver & Kidney) | 98% decrease 4 weeks post-infarction. | |
| Off-Target Effects | Significantly decreased levels of closely related let-7 family members (let-7b, -7d, -7f). | |
| Effect on Gene Expression | Increased mRNA levels of Oct4 (5.0-fold) and Sox2 (1.8-fold) in normal adult mouse heart 2 weeks post-injection. |
Table 2: In Vivo Efficacy of a let-7 Tough Decoy (TuD) Delivered via rAAV9
| Parameter | Observation | Source |
| Target miRNA Reduction (Liver) | Information not available in the provided search results. | |
| Specificity | Information not available in the provided search results. | |
| Duration of Effect | Information not available in the provided search results. | |
| Effect on Target mRNA | Information not available in the provided search results. |
Note: Direct comparative studies for let-7 inhibition using Tough Decoys were not available in the provided search results. The table is presented as a template for when such data becomes available.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in experimental design.
Protocol 1: In Vivo Administration of Let-7c Antagomir in a Mouse Model of Myocardial Infarction
Objective: To evaluate the in vivo efficacy of a specific antagomir in inhibiting let-7c miRNA and its effect on cardiac function following myocardial infarction.
Animal Model: Male adult (8-10 weeks old) C57BL/6N mice.
Materials:
-
Let-7c antagomir (chemically modified, cholesterol-conjugated single-stranded RNA analogue)
-
Scrambled control antagomir
-
Phosphate-buffered saline (PBS)
-
Surgical instruments for myocardial infarction induction
-
Echocardiography equipment
-
qRT-PCR reagents and equipment
Procedure:
-
Myocardial Infarction (MI) Induction:
-
Anesthetize mice with an appropriate anesthetic (e.g., isoflurane).
-
Perform a left thoracotomy to expose the heart.
-
Permanently ligate the left anterior descending (LAD) coronary artery.
-
Suture the chest and allow the animal to recover. Sham-operated animals undergo the same procedure without LAD ligation.
-
-
Antagomir Administration:
-
Immediately after surgery, administer the let-7c antagomir, scrambled control, or PBS via tail vein injection.
-
A typical dosage is 80 mg/kg of body weight.
-
-
Follow-up and Tissue Collection:
-
Monitor the animals for a period of 4 weeks.
-
Perform echocardiography at specified time points to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
At the end of the study period, euthanize the mice and harvest hearts, livers, and kidneys for analysis.
-
-
Analysis:
-
Isolate total RNA from the collected tissues.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of mature let-7c and other let-7 family members. Use a suitable reference gene (e.g., U6 snRNA) for normalization.
-
Analyze gene expression of let-7 targets (e.g., Oct4, Sox2) using qRT-PCR.
-
Perform histological analysis of heart tissue to assess fibrosis and apoptosis.
-
Source: Adapted from a study on the inhibition of let-7c post-infarction in mice.
Protocol 2: Generation and In Vivo Delivery of Tough Decoy (TuD) miRNA Inhibitors using Adeno-Associated Virus (AAV)
Objective: To achieve long-term, stable inhibition of a specific miRNA in vivo using a viral vector-based Tough Decoy inhibitor.
Materials:
-
Plasmid constructs for TuD inhibitor expression
-
Adeno-associated virus (AAV) packaging plasmids
-
HEK293T cells for AAV production
-
Cell culture reagents
-
Animal model (e.g., C57BL/6 mice)
-
Surgical instruments for injection (if applicable)
-
qRT-PCR reagents and equipment
Procedure:
-
TuD Construct Design and Cloning:
-
Design a TuD sequence containing two miRNA binding sites (MBS) complementary to the target miRNA, separated by a linker and flanked by stem sequences.
-
Incorporate a 4-nucleotide bulge in the center of each MBS to prevent cleavage by Ago2.
-
Clone the TuD cassette into an AAV expression vector, typically under the control of a U6 or H1 promoter.
-
-
AAV Production and Purification:
-
Co-transfect HEK293T cells with the AAV-TuD plasmid and AAV helper plasmids.
-
Harvest the cells and purify the AAV particles using standard methods (e.g., iodixanol gradient ultracentrifugation).
-
Determine the viral titer (viral genomes/mL).
-
-
In Vivo AAV Delivery:
-
Administer the AAV-TuD vector to the animals. The route of administration will depend on the target tissue (e.g., intravenous injection for liver, direct injection for muscle or brain).
-
The dosage will vary depending on the AAV serotype, target tissue, and desired level of inhibition.
-
-
Follow-up and Analysis:
-
Allow sufficient time for transgene expression and miRNA inhibition (typically 2-4 weeks).
-
Harvest tissues of interest and isolate RNA.
-
Perform qRT-PCR to quantify the levels of the target miRNA and its target mRNAs.
-
Phenotypic analysis relevant to the function of the target miRNA should be performed.
-
Source: Adapted from protocols for generating and using TuD miRNA inhibitors.
Visualizing the Mechanisms
To further elucidate the processes described, the following diagrams illustrate the signaling pathway of let-7 and the experimental workflows for its inhibition.
Caption: The let-7 miRNA biogenesis and function pathway.
Caption: Experimental workflows for in vivo let-7 inhibition.
References
Evaluating the Long-Term Cytotoxicity of RG-102240: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the long-term cytotoxicity of RG-102240, a non-steroidal ecdysone receptor (EcR) agonist, with other commonly used inducers in inducible gene expression systems. The objective is to offer a comprehensive resource for researchers selecting appropriate gene switch ligands, with a focus on minimizing off-target effects in long-term cell culture and in vivo studies.
Executive Summary
This compound, a diacylhydrazine-based ecdysone analog, is utilized as a ligand for ecdysone receptor-based inducible gene expression systems. These systems are valued for their low basal expression and high inducibility. While specific long-term quantitative cytotoxicity data for this compound is limited due to its discontinuation, available evidence suggests it imparts minimal pleiotropic effects on endogenous gene expression in mammalian cells. This guide compares the reported cytotoxicity of this compound and its alternatives, provides detailed experimental protocols for long-term cytotoxicity assessment, and illustrates relevant signaling pathways that could be inadvertently affected by these inducers.
Comparative Cytotoxicity of Gene Expression Inducers
The selection of an inducer for a gene switch system is critical, as the ideal ligand should exhibit high potency for its target receptor while demonstrating negligible off-target effects and cytotoxicity. Below is a comparison of this compound with other common inducers.
Table 1: Comparison of Long-Term Cytotoxicity of Inducible Gene Expression System Ligands
| Inducer | System | Reported Cytotoxicity | Quantitative Data (IC50) | Potential Off-Target Effects |
| This compound (RSL1) | Ecdysone Receptor | Did not cause significant changes in endogenous gene expression in HEK 293 cells at 10 μM for 72 hours. | Data not available. | Minimal pleiotropic effects reported. |
| Ponasterone A | Ecdysone Receptor | Generally considered to have low cytotoxicity. | Data not available for long-term studies. | May potentiate PI3K/Akt signaling. |
| Muristerone A | Ecdysone Receptor | No significant toxicity observed in a panel of normal and cancer cell lines. | Data not available for long-term studies. | May potentiate PI3K/Akt signaling. |
| Doxycycline | Tetracycline (Tet-On/Off) | Can induce cell death in selected cancer and primary cell lines. May impair mitochondrial function. | A549 cells (48h): 1.06 µMNCI-H446 cells (48h): 1.70 µMMCF-7 cells (72h): 11.39 µMMDA-MB-468 cells (72h): 7.13 µM | Can alter cell proliferation and metabolism. |
| Mifepristone | Progesterone Receptor | No significant toxicity observed in a panel of normal and cancer cell lines. | Data not available for long-term studies. | Antagonist of progesterone and glucocorticoid receptors. |
Experimental Protocols for Long-Term Cytotoxicity Assessment
To rigorously evaluate the long-term cytotoxicity of a gene switch ligand, a combination of assays assessing cell viability, cell death, and metabolic activity should be employed over an extended period.
Long-Term Cell Viability Assay using MTT
This protocol assesses cell viability by measuring the metabolic activity of cells, specifically the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.
Materials:
-
Cells of interest
-
Complete culture medium
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the intended experiment duration (e.g., 7-14 days).
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound or vehicle control. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Long-Term Incubation: Incubate the plates for the desired long-term period (e.g., 7, 14, or 21 days). Replace the medium with fresh medium containing the test compound every 2-3 days to maintain compound concentration and nutrient supply.
-
MTT Assay: At each time point (e.g., day 7, 14, and 21): a. Add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C. c. Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals. d. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot cell viability against compound concentration to determine the IC50 value at each time point.
Long-Term Cytotoxicity Assay using LDH Release
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
Complete culture medium
-
Test compound and vehicle control
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: At each time point, carefully collect a 50 µL aliquot of the cell culture supernatant from each well.
-
LDH Assay: a. Add the 50 µL of supernatant to a new 96-well plate. b. Add 50 µL of the LDH reaction mixture to each well. c. Incubate for 30 minutes at room temperature, protected from light. d. Add 50 µL of stop solution to each well. e. Measure the absorbance at 490 nm.
-
Controls: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100.
Signaling Pathways and Potential for Off-Target Effects
Inducer ligands, while designed to be specific, can sometimes interact with endogenous cellular signaling pathways. Understanding these potential interactions is crucial for interpreting experimental results.
Ecdysone Receptor Signaling Pathway
This compound and its steroidal counterparts (ponasterone A, muristerone A) act through the ecdysone receptor, a heterodimer of EcR and the ultraspiracle protein (USP), the insect homolog of the retinoid X receptor (RXR). In mammalian cells engineered to express this system, the ligand-bound receptor activates the transcription of a target gene downstream of an ecdysone response element (EcRE).
Ecdysone Receptor Signaling Pathway
Potentially Affected Endogenous Pathways
Some studies suggest that ecdysone analogs may influence mammalian signaling pathways, such as the PI3K/Akt pathway. Doxycycline has been shown to affect mitochondrial function and can influence pathways like MAPK/ERK and NF-κB.
Potential Off-Target Effects of Inducers
Conclusion and Recommendations
The available data suggests that this compound is a gene switch ligand with low inherent cytotoxicity, making it a potentially favorable choice for long-term studies where minimal perturbation of endogenous cellular processes is critical. However, the lack of extensive, publicly available quantitative long-term cytotoxicity data necessitates careful validation in the specific cell system being used.
Recommendations for Researchers:
-
Empirical Testing: Always perform pilot long-term cytotoxicity studies with any chosen inducer in your specific cell line of interest using the protocols outlined above.
-
Dose-Response and Time-Course: Determine the minimal effective concentration of the inducer and evaluate its effects over a time course that matches your planned experiments.
-
Appropriate Controls: Include vehicle-only controls and, if possible, a control cell line that does not express the inducible system to distinguish between inducer-specific effects and effects of transgene expression.
-
Consider Alternatives: Based on the comparative data, if high sensitivity to doxycycline is observed, alternatives from the ecdysone-based systems, like muristerone A (if available), or other orthogonal systems should be considered.
By carefully evaluating the long-term cytotoxic potential of inducing ligands, researchers can enhance the reliability and reproducibility of their findings in studies employing inducible gene expression systems.
Safety Operating Guide
Navigating the Safe Disposal of RG-102240: A Procedural Guide
Chemical Identity:
-
Chemical Name: 2-Ethyl-3-methoxybenzoic acid 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide
-
CAS Number: 162326-49-0
Given that RG-102240 is a hydrazide derivative, it should be handled as a potentially hazardous substance. Hydrazine and its derivatives are known to have toxic properties and can be reactive. Therefore, treating this compound as hazardous waste is the most prudent approach.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
| Safety Precaution | Recommendation |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat are mandatory. |
| Ventilation | All handling and preparation for disposal should be conducted in a certified chemical fume hood. |
| Waste Segregation | Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. |
Step-by-Step Disposal Protocol
The following is a step-by-step protocol for the safe disposal of this compound. This procedure is based on general best practices for the management of novel or uncharacterized research chemicals.
-
Treat as Hazardous Waste: In the absence of a specific SDS, all waste containing this compound, including pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.
-
Waste Collection:
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., polyethylene) and have a secure screw-top cap.
-
Solid Waste: Dispose of contaminated items such as gloves, pipette tips, and absorbent materials as solid hazardous waste. Place them in a sealed, labeled bag or container.
-
Empty Vials: Triple-rinse the original this compound vial with a suitable solvent (e.g., ethanol or isopropanol). The first rinse should be collected as hazardous waste. Subsequent rinses may be disposed of according to your institution's guidelines for trace chemical waste.
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound (2-Ethyl-3-methoxybenzoic acid 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide)", the solvent(s), and the approximate concentration.
-
Indicate the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and handover.
-
NEVER dispose of this compound waste in the regular trash or down the drain.
Disposal Workflow for Uncharacterized Research Chemicals
The following diagram illustrates the decision-making process for the proper disposal of a research chemical, like this compound, for which a specific Safety Data Sheet is unavailable.
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Novel Compounds Like RG-102240
IMMEDIATE ACTION: Before handling any new chemical, including the novel compound designated RG-102240, a thorough risk assessment is mandatory. Due to the absence of specific public safety data for this compound, a conservative approach to personal protective equipment (PPE) is essential to ensure the safety of all laboratory personnel.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling new or uncharacterized chemical entities. The following procedures are based on established best practices for laboratory safety and chemical handling.
Core Personal Protective Equipment (PPE) Requirements
When handling novel compounds of unknown toxicity, a comprehensive PPE strategy is critical. The following table summarizes the recommended PPE for various laboratory operations involving a substance like this compound. These recommendations are based on general chemical safety principles.[1][2][3][4]
| Operation | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Handling Solids (e.g., weighing, preparing solutions) | Lab coat | Double-gloving with nitrile gloves is the minimum.[3] Consider thicker, chemical-resistant gloves (e.g., neoprene, butyl rubber) for extended handling. | ANSI Z87.1-compliant safety glasses with side shields. | If weighing fine powders that could become airborne, a NIOSH-approved N95 respirator or higher is recommended. Work should be performed in a chemical fume hood. |
| Handling Solutions (e.g., dilutions, transfers) | Chemical-resistant lab coat or apron over a standard lab coat. | Double-gloving with chemically compatible gloves. Consult manufacturer's glove compatibility charts. | Chemical splash goggles. A face shield worn over goggles is required when there is a significant splash hazard. | Work should be performed in a chemical fume hood to avoid inhalation of vapors or aerosols. |
| High-Energy Operations (e.g., sonicating, vortexing, heating) | Flame-resistant lab coat if flammable solvents are used. A chemical-resistant apron is also recommended. | Double-gloving with appropriate chemical-resistant gloves. | Chemical splash goggles and a full-face shield are mandatory. | All high-energy operations should be conducted within a certified chemical fume hood. |
| Cleaning and Waste Disposal | Chemical-resistant lab coat or coveralls. | Heavy-duty, chemical-resistant gloves (e.g., nitrile, neoprene). | Chemical splash goggles and a face shield. | If there is a risk of aerosol generation, a NIOSH-approved respirator with the appropriate cartridges should be used. |
Operational and Disposal Plans
Operational Plan:
-
Designated Area: All work with this compound should be conducted in a designated area within a laboratory, clearly marked with warning signs.
-
Fume Hood Usage: All manipulations of this compound that could generate dust, aerosols, or vapors must be performed inside a certified chemical fume hood.
-
Spill Kit: A spill kit specifically for chemical spills should be readily available and all personnel should be trained in its use.
-
Emergency Procedures: Ensure all personnel are familiar with emergency procedures, including the location of safety showers, eyewash stations, and fire extinguishers.
Disposal Plan:
-
Waste Segregation: All solid and liquid waste contaminated with this compound must be segregated into clearly labeled hazardous waste containers.
-
Container Labeling: Waste containers must be labeled with "Hazardous Waste" and the full chemical name (this compound).
-
Disposal Protocol: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Protocols: A Framework for Safe Handling
Given the unknown nature of this compound, detailed experimental protocols must prioritize safety.
General Workflow for Handling Novel Compounds:
Caption: A generalized workflow for safely handling novel research compounds.
Logical Relationship for PPE Selection:
The selection of appropriate PPE is a logical process based on the physical form of the chemical and the nature of the experimental procedure.
Caption: Decision-making for selecting additional PPE based on the form and use of a chemical.
References
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment | Research and Innovation [unh.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
